molecular formula C12H10O4 B101632 [1,1'-Biphenyl]-2,2',3,3'-tetrol CAS No. 19261-03-1

[1,1'-Biphenyl]-2,2',3,3'-tetrol

Cat. No.: B101632
CAS No.: 19261-03-1
M. Wt: 218.2 g/mol
InChI Key: AIEZFWSIZQLXEG-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,2',3,3'-tetrol is a tetrahydroxylated biphenyl derivative that serves as a fundamental building block in organic synthesis and pharmaceutical research . Its potential applications extend to the development of innovative materials, and the compound's antioxidant properties, attributed to the hydroxyl groups, are of interest in health and nutrition fields . Structurally related biphenyl compounds with multiple hydroxyl groups have demonstrated significant antibacterial activities against prevalent antibiotic-resistant pathogens . Research indicates that hydroxyl groups on the biphenyl core are beneficial for antibacterial activity, positioning this compound as a key synthetic intermediate for the development of novel antibacterial agents chemically distinct from known antibiotics . Furthermore, rigid catechol derivatives, which can be prepared from similar tetrol precursors, are of interest as ligands in coordination chemistry and material science . The compound is used as a starting reagent for the preparation of more complex organic molecules, leveraging its structural properties to form a variety of chemical compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dihydroxyphenyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZFWSIZQLXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940924
Record name [1,1'-Biphenyl]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19261-03-1
Record name (1,1'-Biphenyl)-2,2',3,3'-tetrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2,2',3,3'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[1,1'-Biphenyl]-2,2',3,3'-tetrol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 19261-03-1

This technical guide provides an in-depth overview of [1,1'-Biphenyl]-2,2',3,3'-tetrol, a polyhydroxylated biphenyl compound with potential applications in drug development, particularly in the context of neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

This compound is a member of the catechol family.[1] The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular FormulaC12H10O4[2]
Molecular Weight218.207 g/mol [2]
Density1.47 g/cm³[3]
Boiling Point450.4°C at 760 mmHg[3]
Flash Point227.3°C[3]
Refractive Index1.715[3]
PSA80.92000[3]
XLogP32.17600[3]

Synthesis

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl via Ullmann Coupling

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a suitable method for creating the biphenyl backbone.[5][6][7] In this case, a 2,3-dimethoxyphenyl halide would be used as the starting material.

  • Reaction: 2-(2,3-dimethoxyphenyl)halide + Cu → 2,2',3,3'-Tetramethoxy-1,1'-biphenyl + Cu(halide)₂

  • Procedure:

    • In a round-bottom flask, combine 2,3-dimethoxyiodobenzene (or bromobenzene) and activated copper powder in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.

    • Heat the reaction mixture to a high temperature (typically >150-200°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the copper salts.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2,2',3,3'-tetramethoxy-1,1'-biphenyl.

Step 2: Demethylation of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl

The cleavage of the methyl ether groups is effectively achieved using boron tribromide (BBr₃) in an appropriate solvent.[1][8][9][10]

  • Reaction: 2,2',3,3'-Tetramethoxy-1,1'-biphenyl + 4 BBr₃ → this compound + 4 CH₃Br + 4 BBr₂OH

  • Procedure:

    • Dissolve 2,2',3,3'-tetramethoxy-1,1'-biphenyl in a dry, aprotic solvent such as dichloromethane (DCM) or chloroform in a flask under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78°C or 0°C) using a dry ice/acetone or ice bath.

    • Slowly add a solution of boron tribromide (at least 4 equivalents) in the same solvent to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water or methanol at a low temperature.

    • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude this compound is purified by recrystallization or column chromatography.

Applications in Drug Development

Polyhydroxylated biphenyl scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1]

Inhibition of Amyloid-β Aggregation

A significant area of interest for this compound is in the field of neurodegenerative diseases, particularly Alzheimer's disease. Research has shown that this compound is a successful inhibitor of amyloid-β (Aβ) peptide aggregation. The accumulation of Aβ plaques is a key pathological hallmark of Alzheimer's disease.[11][12] By inhibiting the aggregation of Aβ monomers, this compound could potentially halt or slow down the progression of the disease.

The precise mechanism by which this compound inhibits Aβ aggregation is not yet fully elucidated but is thought to involve direct, non-covalent interactions with the Aβ peptide, thereby preventing its conformational change and subsequent self-assembly into neurotoxic oligomers and fibrils.[13]

Signaling Pathways

While the direct downstream signaling effects of this compound have not been specifically studied, its role as an inhibitor of amyloid-β aggregation places it at a critical upstream point in the pathological cascade of Alzheimer's disease. The aggregation of Aβ is known to trigger a complex series of downstream events leading to neuronal dysfunction and cell death.[12][14]

The following diagram illustrates the amyloidogenic pathway and the subsequent neurotoxic signaling. This compound is proposed to act by inhibiting the "Aβ Monomer Aggregation" step.

Amyloid_Beta_Pathway cluster_0 Amyloidogenic Pathway cluster_1 Neurotoxic Cascade APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase Ab_monomer Aβ Monomers (Aβ40/42) sAPPb->Ab_monomer γ-secretase Ab_aggregation Aβ Monomer Aggregation Ab_monomer->Ab_aggregation Oligomers Soluble Aβ Oligomers Ab_aggregation->Oligomers Fibrils Aβ Fibrils Oligomers->Fibrils Synaptic_dysfunction Synaptic Dysfunction (LTP Inhibition, LTD Facilitation) Oligomers->Synaptic_dysfunction Neuroinflammation Neuroinflammation (Microglia & Astrocyte Activation) Oligomers->Neuroinflammation Plaques Amyloid Plaques Fibrils->Plaques Plaques->Neuroinflammation Neuronal_death Neuronal Cell Death Synaptic_dysfunction->Neuronal_death Neuroinflammation->Neuronal_death Inhibitor This compound Inhibitor->Ab_aggregation Inhibits

Amyloid-β aggregation and downstream neurotoxic effects.

Conclusion

This compound is a promising small molecule with demonstrated activity as an inhibitor of amyloid-β aggregation. Its physicochemical properties and the established synthetic routes for related compounds make it an attractive candidate for further investigation in the context of drug discovery for Alzheimer's disease and other neurodegenerative disorders characterized by protein aggregation. Future research should focus on elucidating its precise mechanism of action, its effects on downstream signaling pathways, and its pharmacokinetic and pharmacodynamic profiles in preclinical models.

References

An In-Depth Technical Guide to [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of [1,1'-Biphenyl]-2,2',3,3'-tetrol, a polyhydroxylated biphenyl of interest in medicinal chemistry and materials science. Given the limited specific experimental data available for this particular isomer, this document also presents a plausible synthetic route and discusses the potential biological activities based on structurally related compounds.

Core Molecular Information

This compound, also known as 2,2',3,3'-tetrahydroxy-1,1'-biphenyl, is an organic compound featuring a biphenyl backbone with four hydroxyl groups. These functional groups are key to its chemical reactivity and potential biological interactions.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 218.21 g/mol [1]
Molecular Formula C₁₂H₁₀O₄[1]
CAS Number 19261-03-1
Boiling Point 450.4 °C at 760 mmHg
Flash Point 227.3 °C
Density 1.47 g/cm³

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient method would be the demethylation of its corresponding tetramethoxy precursor, 2,2',3,3'-tetramethoxy-1,1'-biphenyl. This approach is a common strategy for the synthesis of polyhydroxylated biphenyls.

Hypothetical Experimental Protocol: Demethylation of 2,2',3,3'-tetramethoxy-1,1'-biphenyl

Objective: To synthesize this compound by the cleavage of the methyl ether groups from 2,2',3,3'-tetramethoxy-1,1'-biphenyl using boron tribromide (BBr₃).

Materials:

  • 2,2',3,3'-tetramethoxy-1,1'-biphenyl

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2',3,3'-tetramethoxy-1,1'-biphenyl (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of BBr₃ (4-5 equivalents) in anhydrous DCM to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the excess BBr₃ by the dropwise addition of methanol.

  • Workup: Add water to the mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.

Workflow Diagram:

G cluster_synthesis Synthesis Workflow start Start: 2,2',3,3'-tetramethoxy-1,1'-biphenyl in DCM cool Cool to -78 °C start->cool add_bbr3 Add BBr3 in DCM cool->add_bbr3 react React for 12-24h at RT add_bbr3->react quench Quench with Methanol at 0 °C react->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify end_product End Product: this compound purify->end_product

A flowchart of the proposed synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is scarce. However, the broader class of polyhydroxylated biphenyls has been investigated for various biological activities. These compounds are recognized for their antioxidant, anti-inflammatory, and potential anticancer properties. The presence of multiple hydroxyl groups allows them to act as radical scavengers and to potentially interact with various biological targets.

General Biological Activities of Polyhydroxylated Biphenyls
  • Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress.

  • Enzyme Inhibition: Some polyhydroxylated biphenyls have been shown to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation.

  • Anticancer Potential: Certain biphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Postulated Signaling Pathway Involvement

Based on the activities of structurally similar compounds, this compound could potentially modulate key signaling pathways involved in cellular proliferation and inflammation. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Hypothetical Modulation of the MAPK/ERK Pathway:

It is plausible that this compound could interfere with the MAPK/ERK pathway, which is often dysregulated in cancer. By inhibiting upstream kinases or other components of this pathway, it could potentially lead to a decrease in the phosphorylation of ERK (Extracellular signal-regulated kinase), a key protein that promotes cell proliferation and survival.

G cluster_pathway Hypothetical Signaling Pathway Modulation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation biphenyl_tetrol This compound biphenyl_tetrol->mek Inhibition (Hypothesized)

Postulated inhibition of the MAPK/ERK pathway by the tetrol.

Applications in Drug Development

The structural motif of polyhydroxylated biphenyls is found in a number of natural products with interesting biological activities. The synthetic accessibility of compounds like this compound makes them attractive scaffolds for the development of new therapeutic agents. Further research is warranted to explore the specific biological targets and mechanisms of action of this particular isomer.

Conclusion

This compound represents an intriguing molecule within the class of polyhydroxylated biphenyls. While specific experimental data is limited, this guide provides a solid foundation for researchers by presenting its known physicochemical properties, a plausible synthetic route, and a discussion of its potential biological activities based on related compounds. The information and diagrams presented herein are intended to serve as a valuable resource for stimulating further investigation into the therapeutic and material science applications of this compound.

References

An In-depth Technical Guide on the Physical Properties of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound [1,1'-Biphenyl]-2,2',3,3'-tetrol. Due to the limited availability of experimental data in peer-reviewed literature for this specific isomer, this guide also includes detailed experimental protocols for the determination of its key physical characteristics. This information is intended to support researchers and drug development professionals in the synthesis, characterization, and potential application of this compound.

Core Physical Properties

This compound, with the CAS Number 19261-03-1 and molecular formula C₁₂H₁₀O₄, is a polyhydroxylated biphenyl. While extensive experimental data for this specific isomer is scarce, predicted values for several of its physical properties have been calculated and are presented below.

Table 1: Summary of Predicted Physical Properties for this compound

PropertyValueSource
Molecular Weight 218.21 g/mol Calculated
Boiling Point 450.4 °C at 760 mmHgPredicted[1]
Density 1.47 g/cm³Predicted[1]
Flash Point 227.3 °CPredicted[1]
Refractive Index 1.715Predicted[1]
Polar Surface Area (PSA) 80.92 ŲPredicted[1]
XLogP3 2.2Predicted[1]

It is important to note that these values are computational predictions and should be confirmed through experimental validation.

Experimental Protocols for Physical Property Determination

To facilitate the experimental characterization of this compound, the following sections detail standard laboratory protocols for determining key physical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube.

  • Apparatus: A melting point apparatus is used, which consists of a heated block with a thermometer and a viewing lens.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is gradually increased.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range. A narrow melting range typically indicates a high degree of purity.

Solubility Analysis

Determining the solubility of this compound in various solvents is essential for its purification, formulation, and biological testing.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, acetone, and dichloromethane.

  • Procedure: A small, accurately weighed amount of the compound is added to a known volume of the solvent in a test tube. The mixture is then agitated at a constant temperature.

  • Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it does not, it is classified as insoluble or partially soluble.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the hydroxyl groups in the molecule. For phenolic compounds like this compound, UV-Vis spectrophotometry is a common method for pKa determination.

Methodology:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the compound in a suitable solvent (e.g., a water-miscible organic solvent) is also prepared.

  • Spectrophotometric Measurement: An aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is then recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have significantly different absorption is plotted against the pH. The pKa can then be determined from the inflection point of the resulting sigmoidal curve.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy:

  • Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) and aromatic (C=C) groups.

Experimental Workflows

The characterization of a novel compound like this compound follows a logical progression of experiments. The following diagrams illustrate a typical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical & Structural Characterization cluster_activity Biological Activity Screening synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr in_vitro In vitro Assays purification->in_vitro solubility Solubility Analysis melting_point->solubility pka pKa Determination solubility->pka ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir

Caption: General workflow for the synthesis, purification, and characterization of a chemical compound.

This workflow begins with the synthesis and purification of the target compound. Following purification, its physical properties are determined, and its structure is confirmed using various spectroscopic methods. Finally, the compound can be subjected to biological screening to assess its potential as a drug candidate.

Signaling Pathway Analysis (Hypothetical)

While no specific signaling pathways involving this compound have been reported in the literature, polyphenolic compounds are known to interact with various cellular signaling pathways, often due to their antioxidant and enzyme-inhibiting properties. A hypothetical interaction is depicted below.

signaling_pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) TargetProtein Target Protein (e.g., Kinase) ROS->TargetProtein Activates Downstream Downstream Signaling Cascade TargetProtein->Downstream Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Response BiphenylTetrol This compound BiphenylTetrol->ROS Scavenges BiphenylTetrol->TargetProtein Inhibits

Caption: Hypothetical mechanism of action for a polyphenolic compound in a cellular context.

This diagram illustrates two potential mechanisms by which a compound like this compound might exert a biological effect: by scavenging reactive oxygen species (ROS) or by directly inhibiting a target protein, thereby modulating a downstream signaling cascade and cellular response. This represents a general model for the initial investigation of the biological activity of novel polyphenolic compounds.

References

An In-depth Technical Guide to the Synthesis of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for [1,1'-Biphenyl]-2,2',3,3'-tetrol, a polyhydroxylated biphenyl of interest in various fields of chemical and pharmaceutical research. The synthesis is presented as a two-step process involving the formation of a tetramethoxy biphenyl precursor via an Ullmann homocoupling reaction, followed by its demethylation to yield the target tetrol.

This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and replication.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the precursor molecule, 2,2',3,3'-tetramethoxy-1,1'-biphenyl, through a copper-catalyzed Ullmann homocoupling of 1-iodo-2,3-dimethoxybenzene. The subsequent step is the cleavage of the four methyl ether groups using a strong Lewis acid, typically boron tribromide (BBr₃), to afford the final product.

Synthesis_Pathway cluster_step1 Step 1: Ullmann Homocoupling cluster_step2 Step 2: Demethylation A 1-Iodo-2,3-dimethoxybenzene B 2,2',3,3'-Tetramethoxy-1,1'-biphenyl A->B Cu, Δ C 2,2',3,3'-Tetramethoxy-1,1'-biphenyl D This compound C->D BBr₃, DCM

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl via Ullmann Homocoupling

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-promoted coupling of aryl halides. In this step, 1-iodo-2,3-dimethoxybenzene undergoes a homocoupling reaction to form the desired 2,2',3,3'-tetramethoxy-1,1'-biphenyl.

2.1. Experimental Protocol

  • Materials:

    • 1-Iodo-2,3-dimethoxybenzene

    • Copper powder, activated

    • Sand

    • Dichloromethane (DCM)

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-iodo-2,3-dimethoxybenzene and activated copper powder. The use of sand is recommended to ensure efficient mixing and heat transfer in a solvent-free reaction.[1]

    • The reaction mixture is heated to a high temperature, typically in a sand bath, to initiate the coupling reaction. The exact temperature and reaction time will need to be optimized, but temperatures in the range of 200-350°C are common for Ullmann couplings.[1][2]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The crude product is extracted from the solid mixture using a suitable organic solvent such as dichloromethane.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of hexane and a more polar solvent (e.g., ethyl acetate) as the eluent to afford pure 2,2',3,3'-tetramethoxy-1,1'-biphenyl.[1]

2.2. Quantitative Data

The following table summarizes typical quantitative data for an Ullmann homocoupling reaction of a related substrate, 1-iodo-2-methoxybenzene, which can serve as a reference for the synthesis of 2,2',3,3'-tetramethoxy-1,1'-biphenyl.

ParameterValueReference Substrate
Starting Material 1-Iodo-2,3-dimethoxybenzene1-Iodo-2-methoxybenzene
Reagent Activated Copper PowderActivated Copper Powder
Solvent Solvent-free or high-boiling solvent (e.g., DMF)Not specified
Temperature ~200-350 °CNot specified
Reaction Time 24-48 hours (to be optimized)48 hours
Yield To be determined (expect moderate)43%[3]

Step 2: Demethylation of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl

The cleavage of the four methyl ether groups of the biphenyl precursor is achieved using boron tribromide (BBr₃), a powerful Lewis acid commonly used for this transformation.

3.1. Experimental Protocol

  • Materials:

    • 2,2',3,3'-Tetramethoxy-1,1'-biphenyl

    • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

    • Dry dichloromethane (DCM)

    • Water

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2,2',3,3'-tetramethoxy-1,1'-biphenyl in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature, typically between -78°C and 0°C, using a suitable cooling bath (e.g., dry ice/acetone or ice bath).[4][5]

    • Slowly add a solution of boron tribromide in dichloromethane to the cooled solution with stirring. A stoichiometric excess of BBr₃ (at least one equivalent per methoxy group) is generally recommended.[6]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4 to 24 hours) until the reaction is complete, as monitored by TLC.[4][5]

    • Carefully quench the reaction by slowly adding water or pouring the reaction mixture over ice.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.[5]

3.2. Quantitative Data

The following table provides quantitative data for the demethylation of a closely related tetramethoxybiphenyl, which serves as a strong model for the target reaction.

ParameterValueReference Substrate
Starting Material 2,2',3,3'-Tetramethoxy-1,1'-biphenyl2,2',6,6'-Tetramethoxy-1,1'-biphenyl[5]
Reagent Boron tribromide (BBr₃)Boron tribromide (BBr₃)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature -30 °C to 30 °C-30 °C to 30 °C[5]
Reaction Time 4 hours4 hours[5]
Yield Expected to be high (e.g., >80%)91%[5]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_ullmann Ullmann Coupling cluster_demethylation Demethylation A Reaction Setup (Starting Material + Cu) B Heating and Reaction A->B C Workup and Extraction B->C D Purification (Column Chromatography) C->D E Reaction Setup (Precursor in DCM) D->E Isolated Precursor F Addition of BBr₃ at low temp. E->F G Reaction at RT F->G H Quenching and Workup G->H I Purification (Column Chromatography) H->I J J I->J Final Product: This compound

Caption: General experimental workflow for the two-step synthesis.

Characterization

The final product, this compound (CAS No: 19261-03-1), should be characterized using standard analytical techniques to confirm its identity and purity.[7][8] These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure and the absence of methyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of hydroxyl functional groups.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that the specific reaction conditions for the Ullmann coupling may require optimization for the given substrate. The demethylation step is generally high-yielding and reliable for this class of compounds. Standard laboratory safety precautions should be followed, particularly when handling boron tribromide, which is a corrosive and moisture-sensitive reagent.

References

Spectroscopic Profile of [1,1'-Biphenyl]-2,2',3,3'-tetrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-2,2',3,3'-tetrol, a polyhydroxylated aromatic compound, belongs to a class of molecules with significant potential in medicinal chemistry and materials science due to the diverse reactivity of its catechol-like functionalities. Despite its importance, comprehensive spectroscopic data for this specific isomer is not widely available in public databases. This guide provides a framework for the spectroscopic characterization of this compound, including general experimental protocols and comparative data from closely related analogs. This document is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of this and similar biphenyl derivatives.

Molecular Information

PropertyValue
Systematic Name This compound
Synonyms 2,2',3,3'-Tetrahydroxybiphenyl, Bicatechol
CAS Number 19261-03-1[1][2][3][4]
Molecular Formula C₁₂H₁₀O₄[1][2]
Molecular Weight 218.21 g/mol [2]

Spectroscopic Data Analysis

Due to the limited availability of specific spectral data for this compound, this section presents data for analogous hydroxylated biphenyls to provide an expected range and pattern of spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information on the connectivity and chemical environment of the hydrogen and carbon atoms.

¹H NMR of Related Compounds

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2,2',3-Trihydroxy-5-methoxybiphenyl [5]C₆D₆/CD₃CN (4:1)3.47 (s, 3H, OCH₃), 6.78 (d, J=3.1, 1H, H-4'), 6.85 (d, J=7.9, 1H, H-5'), 6.89 (d, 1H, H-6'), 6.94 (d, 1H, H-6), 6.99-7.02 (m, 2H, H-4/H-3)
2,2',3,4-Tetrahydroxybiphenyl [5]C₆D₆/CD₃CN (4:1)6.55 (d, J=8.2, 1H, H-5'), 6.72 (d, J=8.2, 1H, H-6'), 6.78 (d, J=8.9, 1H, H-5), 6.85 (d, J=7.9, 1H, H-6), 6.99-7.02 (m, 1H, H-4)

Expected ¹³C NMR Chemical Shifts

Aromatic carbons in hydroxylated biphenyls typically resonate in the range of 110-160 ppm. The carbons bearing hydroxyl groups will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

TechniqueExpected m/z
Electron Ionization (EI) [M]⁺ at m/z 218, followed by fragmentation patterns corresponding to the loss of hydroxyl groups and cleavage of the biphenyl bond.
Electrospray Ionization (ESI) [M-H]⁻ at m/z 217 in negative ion mode, or [M+H]⁺ at m/z 219 in positive ion mode.
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (phenolic) 3600-3200 (broad)
C-H Stretch (aromatic) 3100-3000
C=C Stretch (aromatic) 1630-1450
C-O Stretch (phenolic) 1260-1180
C-H Bend (out-of-plane) 900-675
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

SolventExpected λmax (nm)
Methanol/Ethanol Two main absorption bands are expected, characteristic of the biphenyl chromophore, likely in the regions of 200-220 nm and 250-290 nm. The exact positions will be influenced by the hydroxyl substitutions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Synthesis of this compound

A common route for the synthesis of polyhydroxylated biphenyls involves the demethylation of the corresponding methoxy-substituted biphenyl.[6][7]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 2,2',3,3'-tetramethoxy-1,1'-biphenyl, in a dry, aprotic solvent such as dichloromethane (DCM).

  • Deprotection: Cool the solution to a low temperature (e.g., -78 °C or -30 °C) using a dry ice/acetone or isopropanol bath. Add a solution of a strong Lewis acid, such as boron tribromide (BBr₃), dropwise.[6][7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water or methanol. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay may be necessary for quantitative analysis.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry
  • Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane. For LC-MS (ESI), prepare a dilute solution (e.g., 1-10 µg/mL) in an appropriate solvent system, often a mixture of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate to aid ionization.

  • Instrumentation: For GC-MS, use a system equipped with a suitable capillary column (e.g., DB-5ms). For LC-MS, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a UHPLC system with a C18 column.

  • Data Acquisition: Acquire mass spectra in both full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, typically over a wavelength range of 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Workflow and Visualization

The general workflow for the synthesis and spectroscopic characterization of a biphenyl derivative is outlined below.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization start Precursor (e.g., Tetramethoxybiphenyl) reaction Demethylation (e.g., with BBr3) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (EI, ESI) product->ms ir IR Spectroscopy (FTIR-ATR) product->ir uv UV-Vis Spectroscopy product->uv data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis

References

A Technical Guide to the Determination of Organic Solvent Solubility for [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from drug delivery to materials science. This technical guide addresses the solubility of [1,1'-Biphenyl]-2,2',3,3'-tetrol in organic solvents. Currently, there is a notable absence of publicly available quantitative solubility data for this specific compound. This document, therefore, serves as a comprehensive methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines detailed experimental protocols, provides a structured format for data presentation, and includes visualizations of the experimental workflow to ensure consistency and comparability of results across different laboratories.

Introduction: The Importance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental parameter that dictates its dissolution rate, bioavailability, and overall suitability for further development.[1] In drug discovery, poor aqueous solubility is a major challenge, often necessitating formulation strategies to enhance bioavailability.[1][2] Similarly, in process chemistry and materials science, understanding the solubility in organic solvents is crucial for purification, crystallization, and the preparation of homogeneous solutions for subsequent reactions or formulations.[3]

A thorough understanding of a compound's solubility profile across a range of organic solvents with varying polarities and functionalities enables researchers to:

  • Select appropriate solvents for synthesis and purification.

  • Develop robust crystallization processes.

  • Prepare formulations for in vitro and in vivo testing.

  • Construct predictive models for solubility in other solvent systems.

This guide provides a standardized approach to generating this vital data for this compound.

Understanding Thermodynamic vs. Kinetic Solubility

When determining solubility, it is crucial to distinguish between thermodynamic and kinetic solubility, as these two measures can yield significantly different values and have different implications.

  • Thermodynamic Solubility is the equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent under conditions of thermodynamic equilibrium.[4][5] This is a true measure of a compound's intrinsic solubility and is typically determined using methods that allow for sufficient time to reach equilibrium, such as the shake-flask method.[6]

  • Kinetic Solubility , in contrast, is often measured in high-throughput screening settings. It typically involves dissolving the compound in a high-concentration organic stock solution (like DMSO) and then diluting it into an aqueous buffer.[7][8] The concentration at which precipitation is first observed is the kinetic solubility.[7] This value can be higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[4][5]

For the purpose of building a fundamental understanding of the physicochemical properties of this compound, the determination of thermodynamic solubility is recommended.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[6] The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials and Equipment

  • This compound (solid, of known purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher

  • Scintillation vials or other suitable glass vessels with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached.[6]

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and structured tabular format to facilitate comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Methanol25[Experimental Value][Calculated Value]HPLC-UV
Ethanol25[Experimental Value][Calculated Value]HPLC-UV
Acetone25[Experimental Value][Calculated Value]HPLC-UV
Ethyl Acetate25[Experimental Value][Calculated Value]HPLC-UV
Dichloromethane25[Experimental Value][Calculated Value]HPLC-UV
Toluene25[Experimental Value][Calculated Value]HPLC-UV
n-Hexane25[Experimental Value][Calculated Value]HPLC-UV

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

G A Preparation of Compound-Solvent Slurry B Equilibration (e.g., 24-72h at 25°C) A->B Shaking C Phase Separation (Centrifugation) B->C Settling D Sample Collection & Filtration C->D Supernatant E Serial Dilution D->E F Concentration Analysis (e.g., HPLC) E->F G Data Reporting F->G

Caption: Workflow for Thermodynamic Solubility Determination.

5.2. Logical Relationship in Solvent Screening

A tiered approach is often employed in solvent screening for solubility, starting with a broad range of solvents and potentially moving to more complex binary mixtures if required.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Optimization (Optional) A Select Diverse Solvents (Polar Protic, Polar Aprotic, Nonpolar) B Determine Solubility in Pure Solvents A->B C Identify 'Good' and 'Anti' Solvents B->C Analyze Tier 1 Results D Investigate Binary Mixtures C->D

Caption: Tiered Approach to Solvent Solubility Screening.

References

The Biological Activity of [1,1'-Biphenyl]-2,2',3,3'-tetrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of [1,1'-Biphenyl]-2,2',3,3'-tetrol is limited in publicly available scientific literature. This guide synthesizes information on the known biological activities of structurally related hydroxylated biphenyls and provides a framework for the potential activities and experimental evaluation of the target compound.

Introduction

This compound is a polyhydroxylated aromatic compound belonging to the biphenyl class. The presence and positioning of multiple hydroxyl groups on the biphenyl scaffold are known to impart a range of biological activities. Hydroxylated biphenyls are of significant interest to researchers in drug discovery and development due to their potential as antioxidant, anti-inflammatory, and enzyme-inhibiting agents. The antioxidant properties of these compounds are often attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals.[1][2][3] This guide provides a comprehensive overview of the predicted biological activities of this compound based on the structure-activity relationships of similar molecules, details relevant experimental protocols for its evaluation, and visualizes key signaling pathways potentially modulated by this compound.

Predicted Biological Activities and Structure-Activity Relationships

The biological effects of hydroxylated biphenyls are intrinsically linked to the number and location of the hydroxyl groups on the biphenyl rings.[1][4] These structural features influence the molecule's antioxidant capacity, its ability to interact with and inhibit enzymes, and its modulation of cellular signaling pathways.

Antioxidant Activity

Hydroxylated biphenyls are recognized for their potent antioxidant activities, which are generally superior to their monophenolic counterparts.[1] The antioxidant efficacy is influenced by the positioning of the hydroxyl groups, which affects the stability of the resulting phenoxyl radical after hydrogen donation.[1] The presence of ortho-hydroxyl groups can lead to the formation of intramolecular hydrogen bonds, which may modulate the antioxidant reactivity.[1]

Table 1: Antioxidant Activity of Structurally Related Hydroxylated Biphenyls

CompoundAssayIC50 / ActivityReference
Magnolol (a hydroxylated biphenyl)DPPH radical scavengingPotent activity[1]
Zingerone dimer (a hydroxylated biphenyl)Serum oxidation inhibitionSignificant antioxidant effect[1][2]
Curcumin derivative (C1, a hydroxylated biphenyl)TBH-induced oxidative stressPowerful antioxidant activity[2]
Anti-inflammatory Activity

The anti-inflammatory properties of biphenyl derivatives have been documented, often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.

Enzyme Inhibition

The inhibitory potential of hydroxylated biphenyls extends to various enzymes. For instance, certain hydroxylated polychlorinated biphenyls have been shown to inhibit human hydroxysteroid sulfotransferase SULT2A1 with IC50 values ranging from 0.6 µM to 96 µM.[5][6] The specific substitution pattern of the hydroxyl and other groups on the biphenyl structure is a critical determinant of the inhibitory potency.[5][6]

Experimental Protocols

To experimentally validate the predicted biological activities of this compound, a series of in vitro assays can be employed.

Antioxidant Activity Assays

A common method to assess antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

DPPH Radical Scavenging Assay Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a fresh solution of DPPH in ethanol.

  • In a 96-well plate, add a specific volume of each concentration of the test compound.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow for DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare this compound solutions mix Mix compound and DPPH in 96-well plate prep_compound->mix prep_dpph Prepare DPPH solution prep_dpph->mix incubate Incubate in dark mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 measure->calculate

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity Assays

Cyclooxygenase (COX) Inhibition Assay Protocol:

  • Obtain purified COX-1 and COX-2 enzymes.

  • Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing necessary co-factors like hematin.

  • Prepare various concentrations of this compound.

  • Pre-incubate the enzyme with the test compound or vehicle control for a specific time at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Terminate the reaction.

  • Quantify the product (e.g., prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • A known COX inhibitor (e.g., indomethacin or celecoxib) should be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Workflow for COX Inhibition Assay

COX_Inhibition_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection & Analysis enzyme COX-1 / COX-2 Enzyme pre_incubation Pre-incubate Enzyme + Compound enzyme->pre_incubation compound This compound compound->pre_incubation buffer Reaction Buffer + Cofactors buffer->pre_incubation reaction Add Arachidonic Acid & Incubate pre_incubation->reaction terminate Terminate Reaction reaction->terminate quantify Quantify Prostaglandin Production terminate->quantify analysis Calculate IC50 quantify->analysis

Caption: General workflow for the in vitro cyclooxygenase (COX) inhibition assay.

Potential Modulation of Signaling Pathways

Biphenyl compounds have been shown to modulate various intracellular signaling pathways, which are crucial in cellular processes like inflammation, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB. It is plausible that this compound could modulate this pathway, thereby reducing the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimulus->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to p_IkB p-IκB IkB_NFkB->p_IkB ub_p_IkB Ub-p-IκB p_IkB->ub_p_IkB ubiquitination proteasome Proteasome ub_p_IkB->proteasome degradation proteasome->NFkB releases DNA DNA NFkB_n->DNA binds to genes Pro-inflammatory Gene Expression DNA->genes

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation and other cellular responses. It consists of a series of protein kinases that phosphorylate and activate one another. Inhibition of the MAPK pathway can lead to a reduction in the production of inflammatory mediators.

MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response receptor Receptor RAS RAS receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates transcription_factors Transcription Factors ERK->transcription_factors activates response Inflammation, Proliferation, etc. transcription_factors->response

Caption: Overview of a typical MAPK signaling cascade.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests potential as an antioxidant and anti-inflammatory agent. The provided experimental protocols offer a clear path for the in vitro evaluation of these activities. Furthermore, the potential for this compound to modulate key signaling pathways such as NF-κB and MAPK warrants further investigation. Future research, including computational modeling and in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and to establish a comprehensive understanding of its mechanism of action. This will be crucial for its potential development as a novel therapeutic agent for diseases associated with oxidative stress and inflammation.

References

A Comprehensive Technical Guide to [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [1,1'-Biphenyl]-2,2',3,3'-tetrol, a polyhydroxylated aromatic compound belonging to the catechol family. This document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway. Polyhydroxylated biphenyl scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1]

IUPAC Nomenclature

The systematic and recognized IUPAC name for the compound is This compound . It has a CAS Number of 19261-03-1.[2][3]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₄[3]
Molecular Weight 218.21 g/mol [3][4]
Polar Surface Area (PSA) 80.92 Ų[5]
Predicted LogP (XLogP3) 2.176[5]
Predicted Density 1.47 g/cm³[5]
Predicted Boiling Point 450.4°C at 760 mmHg[5]
Predicted Flash Point 227.3°C[5]
Predicted Refractive Index 1.715[5]

Experimental Protocols: Synthesis

The synthesis of biphenyl-tetrols, including the 2,2',3,3'-isomer, is commonly achieved through the demethylation of the corresponding tetramethoxy precursor.[1] A well-established and highly effective method for this transformation involves the use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane.[1] The following protocol is based on a documented procedure for a similar isomer, [1,1'-Biphenyl]-2,2',6,6'-tetrol, and represents a standard method for this class of compounds.[1][4]

Reaction: Demethylation of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl

Materials:

  • 2,2',3,3'-Tetramethoxy-1,1'-biphenyl (1 equivalent)

  • Boron tribromide (BBr₃) (4.4 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a four-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, dissolve 2,2',3,3'-tetramethoxy-1,1'-biphenyl in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to -30°C using a dry ice/acetone bath.

  • Reagent Addition: Add boron tribromide dropwise to the cooled solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 30°C and stir for 4 hours.[4]

  • Quenching: After 4 hours, carefully concentrate the reaction mixture under reduced pressure. Slowly add 400 mL of water to the residue to quench the excess BBr₃.

  • Extraction: Perform an extraction of the aqueous mixture three times with ethyl acetate (600 mL each time).[4]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Subject the resulting residue to column chromatography (e.g., using a silica gel stationary phase with a hexane/ethyl acetate mobile phase gradient) to obtain the pure this compound.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps and components in the synthesis of this compound via demethylation.

Synthesis_Workflow Synthesis of this compound Precursor 2,2',3,3'-Tetramethoxy- 1,1'-biphenyl Reaction Demethylation Reaction Precursor->Reaction Substrate Reagent Boron Tribromide (BBr₃) in Dichloromethane Reagent->Reaction Reagent Purification Aqueous Workup & Column Chromatography Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic pathway for this compound.

References

An In-Depth Technical Guide on the Synthesis and Putative Discovery of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,2',3,3'-tetrol is a polyhydroxylated aromatic compound belonging to the biphenyl class of molecules. While specific details regarding its initial discovery and biological activities are not extensively documented in publicly available literature, its structural similarity to other biologically active biphenyls suggests potential for further investigation. This technical guide consolidates the available information on its properties and outlines a plausible synthetic pathway based on established chemical methodologies for related compounds. The lack of specific biological data presents a clear opportunity for novel research into the pharmacological potential of this molecule.

Introduction

Biphenyl and its derivatives are a significant class of compounds in medicinal chemistry and materials science, known for a wide range of biological activities including antibacterial, antioxidant, and cytotoxic effects. The hydroxylation pattern on the biphenyl scaffold plays a crucial role in determining the molecule's biological function. This guide focuses on the specific isomer this compound, providing a comprehensive overview of its known characteristics and a detailed, proposed synthetic route.

Physicochemical Properties

Limited experimental data is available for this compound. The following table summarizes its key physicochemical properties based on available data.

PropertyValueReference
CAS Number 19261-03-1
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Canonical SMILES C1=CC=C(C(=C1O)O)C2=C(C=CC=C2)O
InChI InChI=1S/C12H10O4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6,13-16H
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Sparingly soluble in water (predicted)

Proposed Synthesis of this compound

Synthesis Workflow

G Proposed Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Demethylation A 2,3-Dimethoxyiodobenzene B Ullmann Coupling (Copper catalyst, heat) A->B Reactant C 2,2',3,3'-Tetramethoxybiphenyl B->C Product D 2,2',3,3'-Tetramethoxybiphenyl E Demethylation (e.g., BBr3 in DCM) D->E Reactant F This compound E->F Final Product

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar biphenyl compounds.

Step 1: Synthesis of 2,2',3,3'-Tetramethoxybiphenyl via Ullmann Coupling

Materials:

  • 2,3-Dimethoxyiodobenzene

  • Copper powder (activated)

  • Dimethylformamide (DMF), anhydrous

  • Sand

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder.

  • Under a constant stream of inert gas, add 2,3-dimethoxyiodobenzene to the flask.

  • Heat the mixture in a sand bath with vigorous stirring. The reaction is typically conducted at a high temperature (e.g., 200-250 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Filter the mixture to remove the copper residues.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,2',3,3'-tetramethoxybiphenyl.

Step 2: Demethylation of 2,2',3,3'-Tetramethoxybiphenyl

Materials:

  • 2,2',3,3'-Tetramethoxybiphenyl

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 2,2',3,3'-tetramethoxybiphenyl in anhydrous DCM in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide in DCM dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases did not yield any specific studies on the biological activity or signaling pathway modulation of this compound. However, the broader class of hydroxylated biphenyls has been reported to exhibit a range of biological effects.

  • Antibacterial Activity: Many biphenyl derivatives have demonstrated activity against a variety of bacterial strains. The presence and position of hydroxyl groups can significantly influence this activity.

  • Antioxidant Activity: Polyphenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. It is plausible that this compound could possess similar capabilities.

  • Cytotoxicity: Certain hydroxylated biphenyls have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis or cell cycle arrest.

Given the lack of specific data, the biological profile of this compound remains an open area for investigation. Future research could involve screening this compound for antibacterial, antifungal, antioxidant, and anticancer activities.

Conclusion and Future Directions

This compound is a structurally interesting but poorly characterized member of the biphenyltetrol family. While its formal discovery and initial synthesis are not clearly documented, a reliable synthetic route can be proposed based on established chemical principles. The absence of data on its biological activity presents a significant gap in the literature and a valuable opportunity for future research.

Researchers in drug discovery and medicinal chemistry are encouraged to:

  • Synthesize and fully characterize this compound to confirm its physicochemical properties.

  • Conduct in vitro and in vivo studies to evaluate its potential antibacterial, antioxidant, and anticancer properties.

  • Investigate its mechanism of action and identify any specific cellular signaling pathways it may modulate.

Such studies would not only elucidate the pharmacological potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships within the biphenyl class of compounds.

[1,1'-Biphenyl]-2,2',3,3'-tetrol safety and handling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Disclaimer for Researchers, Scientists, and Drug Development Professionals: The following guide has been compiled based on available data for the parent compound, biphenyl, and general principles for handling phenolic compounds. As of the date of this document, a comprehensive Safety Data Sheet (SDS) and specific toxicological data for this compound (CAS No. 19261-03-1) are not publicly available. Therefore, this compound must be handled with the utmost caution, assuming it is hazardous. A thorough, compound-specific risk assessment is mandatory before commencing any experimental work.

Compound Identification and Physical Properties

This compound is a hydroxylated derivative of biphenyl. The presence of multiple hydroxyl groups is likely to influence its chemical and biological properties compared to the parent biphenyl molecule.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 19261-03-1[1]
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.21 g/mol [1]
Appearance Solid (form not specified)
Density 1.47 g/cm³[1]
Boiling Point 450.4 °C at 760 mmHg[1]
Flash Point 227.3 °C[1]

Hazard Identification and Classification (Inferred)

In the absence of a specific Safety Data Sheet (SDS), the hazard classification for this compound is inferred from the known hazards of biphenyl and general characteristics of phenolic compounds. This information should be used for preliminary risk assessment and to establish precautionary handling procedures.

Table 2: Inferred GHS Hazard Classification

Hazard ClassInferred Classification & Precautionary Statements
Acute Toxicity (Oral) Category 4: Harmful if swallowed (H302). Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Skin Irritation Category 2: Causes skin irritation (H315). Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Irritation Category 2A: Causes serious eye irritation (H319). Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Hazardous to the Aquatic Environment (Chronic) Category 1: Very toxic to aquatic life with long-lasting effects (H410). Avoid release to the environment. Collect spillage.

Experimental Protocols for Safe Handling

Given the potential for toxicity, all handling of this compound should be conducted with appropriate safety measures in place.

Engineering Controls
  • Ventilation: All procedures involving the solid compound or its solutions should be carried out in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection: A flame-retardant laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Handling and Storage
  • Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to avoid contamination of the balance.

  • Dispensing: Handle the solid with a spatula. Avoid creating dust.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures
  • Small Spills: For small spills of the solid, carefully scoop the material into a container for hazardous waste. Clean the area with a wet cloth.

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • In case of skin contact: Wash off with soap and water. Remove contaminated clothing.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Logical and Experimental Workflows

The following diagram illustrates a logical workflow for handling a chemical with unknown hazards, such as this compound.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Reaction/Assay Perform Reaction/Assay Prepare Solution->Perform Reaction/Assay Quench Reaction Quench Reaction Perform Reaction/Assay->Quench Reaction Waste Disposal Waste Disposal Quench Reaction->Waste Disposal Decontaminate Glassware Decontaminate Glassware Waste Disposal->Decontaminate Glassware Clean Work Area Clean Work Area Decontaminate Glassware->Clean Work Area

A logical workflow for handling a potentially hazardous chemical.

Potential Biological Activity and Associated Signaling Pathways

While the specific biological effects of this compound are unknown, related hydroxylated biphenyls have been shown to possess biological activity, including the potential for endocrine disruption. The following signaling pathways are presented as examples of pathways that can be modulated by phenolic and biphenyl compounds and should be considered in the context of research with this compound.

STAT3 Signaling Pathway

The STAT3 pathway is involved in cell growth and proliferation and can be activated by various cytokines and growth factors.

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_Dimer STAT3_Dimer STAT3->STAT3_Dimer dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

An overview of the STAT3 signaling pathway.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key regulator of cell survival and proliferation.

PI3K_AKT_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 produces AKT AKT PIP3->AKT recruits & activates Cell Survival Cell Survival AKT->Cell Survival promotes

A simplified diagram of the PI3K/AKT signaling pathway.
Wnt Signaling Pathway

The Wnt signaling pathway is crucial in development and disease, regulating cell fate and proliferation.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK-3β GSK-3β Dishevelled->GSK-3β inhibits β-catenin β-catenin GSK-3β->β-catenin degrades Nucleus Nucleus β-catenin->Nucleus accumulates & translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

An overview of the canonical Wnt signaling pathway.
Hippo Signaling Pathway

The Hippo pathway controls organ size by regulating cell proliferation and apoptosis.

Hippo_Pathway Upstream Signals Upstream Signals MST1/2 MST1/2 Upstream Signals->MST1/2 activate LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates & inhibits TEAD TEAD YAP/TAZ->TEAD co-activates Gene Expression Gene Expression TEAD->Gene Expression regulates

A simplified representation of the Hippo signaling pathway.

References

Methodological & Application

Application Notes and Protocols: Synthesis of [1,1'-Biphenyl]-2,2',3,3'-tetrol from Catechol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1'-Biphenyl]-2,2',3,3'-tetrol, a polyhydroxylated biphenyl, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis from the readily available starting material, catechol, is of significant interest. This document outlines the primary synthetic routes, focusing on enzymatic and chemical oxidative coupling methods. Detailed protocols, quantitative data for representative transformations, and characterization information are provided to guide researchers in the preparation of this and related compounds.

Introduction

Biphenyl derivatives are prevalent in numerous biologically active compounds and functional materials. The specific substitution pattern of this compound, with its vicinal diol functionalities on each phenyl ring, makes it an attractive building block for ligands, polymers, and pharmaceutical agents. The direct oxidative dimerization of catechol presents an atom-economical and environmentally benign approach to this target molecule. Key methodologies include enzymatic catalysis using oxidoreductases like laccase and chemical methods employing metal-based catalysts.

Data Presentation

While specific quantitative data for the direct synthesis of this compound from catechol is not extensively reported, the following table summarizes representative yields and conditions for related oxidative coupling reactions of phenols and catechols, providing a benchmark for expected outcomes.

Starting MaterialCatalyst/ReagentOxidantSolventTemp (°C)Time (h)ProductYield (%)Reference
CatecholLaccase (from Myceliophthora thermophila)AirWater/DMSORT-Polycatechol-[1]
4-MethylcatecholLaccaseAirPhosphate BufferRT4Dimer~15Not specified
2,6-Di-t-butylphenolCopper-amino complexO₂Methanol25-543.52,2',6,6'-Tetra-t-butyl-4,4'-biphenol~70[2]
CatecholRu/AlPO₄O₂H₂O50-Cross-coupled product with active methylene compound-[3]

Experimental Protocols

Two primary protocols for the synthesis of this compound from catechol are presented below: an enzymatic method and a chemo-catalytic method. These are representative procedures based on established methods for oxidative coupling of phenolic compounds.

Protocol 1: Enzymatic Synthesis using Laccase

This protocol is adapted from general procedures for the laccase-mediated oxidation of phenolic substrates.[4][5]

Materials:

  • Catechol

  • Laccase from Trametes versicolor (or other suitable source)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Air or oxygen inlet

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve catechol (1.0 eq) in sodium acetate buffer to a final concentration of 10-50 mM.

  • Enzyme Addition: To the stirring solution, add laccase (typically 10-100 U per mmol of substrate).

  • Reaction: Allow the reaction to proceed at room temperature with gentle stirring while bubbling air or oxygen through the solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to 24 hours depending on the enzyme activity and substrate concentration.

  • Work-up: Upon completion, terminate the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetone and filtering).

  • Extraction: Extract the aqueous reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

Protocol 2: Chemo-catalytic Synthesis using a Copper Catalyst

This protocol is a representative method based on copper-catalyzed oxidative coupling of phenols.[2]

Materials:

  • Catechol

  • Copper(II) salt (e.g., CuCl₂, CuSO₄)

  • Amine ligand (e.g., TMEDA - Tetramethylethylenediamine)

  • Methanol or other suitable organic solvent

  • Oxygen source (e.g., air, pure O₂)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask or a round-bottom flask with a gas inlet

  • Magnetic stirrer and stir bar

  • Oxygen balloon or cylinder

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (silica gel)

Procedure:

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere, dissolve the copper(II) salt (0.05-0.1 eq) and the amine ligand (0.1-0.2 eq) in the chosen solvent. Stir until a homogenous catalyst solution is formed.

  • Substrate Addition: Add catechol (1.0 eq) to the catalyst solution.

  • Reaction: Replace the inert atmosphere with oxygen (from a balloon or by bubbling through the solution). Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench it by adding 1 M hydrochloric acid.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired this compound.

Characterization Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₀O₄, MW: 218.21 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and aromatic C-H and C=C stretching vibrations.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Catechol Catechol OxidativeCoupling Oxidative Coupling Catechol->OxidativeCoupling CrudeProduct Crude Product OxidativeCoupling->CrudeProduct Dimerization Enzymatic Enzymatic (Laccase, Air) Enzymatic->OxidativeCoupling Chemical Chemical (Cu Catalyst, O2) Chemical->OxidativeCoupling Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct Characterization Characterization (NMR, MS, IR) FinalProduct->Characterization VerifiedProduct Verified Product Characterization->VerifiedProduct Reaction_Pathway cluster_catechol Catechol Monomer cluster_dimer Dimerization Catechol Catechol Radical Phenoxy Radical Catechol->Radical Radical->Radical Radical Coupling Dimer This compound Radical->Dimer Catalyst Catalyst (Laccase or Cu complex) Catalyst->Catechol Oxidation Oxidant Oxidant (O2) Oxidant->Catechol Oxidation

References

Application Notes and Protocols for the Synthesis of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, two-step experimental protocol for the synthesis of [1,1'-Biphenyl]-2,2',3,3'-tetrol. The synthesis involves the initial preparation of the precursor molecule, 2,2',3,3'-tetramethoxy-1,1'-biphenyl, via a Suzuki-Miyaura cross-coupling reaction, followed by a demethylation step to yield the final tetrol product.

Experimental Protocols

Part 1: Synthesis of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,3-dimethoxyphenylboronic acid and 1-iodo-2,3-dimethoxybenzene to form the biphenyl backbone.

Materials:

  • 2,3-dimethoxyphenylboronic acid

  • 1-iodo-2,3-dimethoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethoxyphenylboronic acid (1.2 equivalents), 1-iodo-2,3-dimethoxybenzene (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a 2M aqueous solution of potassium carbonate (2.0 equivalents).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v) as the solvent.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,2',3,3'-tetramethoxy-1,1'-biphenyl by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Demethylation of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl

This protocol describes the cleavage of the four methyl ether groups from the precursor to yield the final product, this compound, using boron tribromide.

Materials:

  • 2,2',3,3'-tetramethoxy-1,1'-biphenyl

  • Boron tribromide (BBr₃) in dichloromethane (1M solution)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Distilled water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,2',3,3'-tetramethoxy-1,1'-biphenyl (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in dichloromethane (4.4 equivalents) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

ParameterPart 1: Suzuki-Miyaura CouplingPart 2: Demethylation
Starting Material 2,3-dimethoxyphenylboronic acid & 1-iodo-2,3-dimethoxybenzene2,2',3,3'-tetramethoxy-1,1'-biphenyl
Key Reagents Pd(OAc)₂, PPh₃, K₂CO₃Boron tribromide (BBr₃)
Solvent 1,4-Dioxane/Water (4:1)Dichloromethane (DCM)
Reaction Temperature Reflux (100-110 °C)-78 °C to Room Temperature
Reaction Time 12-24 hours12-24 hours
Purification Method Column Chromatography (Silica Gel)Column Chromatography (Silica Gel)
Expected Yield Moderate to HighHigh

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Suzuki-Miyaura Coupling cluster_part2 Part 2: Demethylation start1 Start: 2,3-Dimethoxyphenylboronic Acid + 1-Iodo-2,3-dimethoxybenzene reaction1 Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) Dioxane/H₂O, Reflux start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Product: 2,2',3,3'-Tetramethoxy-1,1'-biphenyl purification1->product1 start2 Start: 2,2',3,3'-Tetramethoxy-1,1'-biphenyl product1->start2 reaction2 Demethylation (BBr₃) DCM, -78°C to RT start2->reaction2 workup2 Quenching with Methanol & Aqueous Workup reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 Final Product: This compound purification2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

Signaling_Pathway cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle A Aryl Boronic Acid (2,3-dimethoxyphenylboronic acid) E Transmetalation A->E B Aryl Halide (1-iodo-2,3-dimethoxybenzene) D Oxidative Addition B->D C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C Regeneration G 2,2',3,3'-Tetramethoxy-1,1'-biphenyl F->G H Base (K₂CO₃) H->E

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for biphenyl synthesis.

Application Notes and Protocols for Polyhydroxylated Biphenyl Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Note on [1,1'-Biphenyl]-2,2',3,3'-tetrol: Extensive literature searches did not yield specific examples of the application of this compound as a ligand in catalysis. While the compound is commercially available, its use in catalytic systems is not well-documented in peer-reviewed scientific literature.

Therefore, these application notes will focus on structurally related and well-characterized chiral atropisomeric biphenyl diols, which serve as excellent examples of how polyhydroxylated biphenyl scaffolds are utilized in asymmetric catalysis. The principles and protocols described herein can provide a foundational understanding for researchers interested in exploring the potential of other polyhydroxylated biphenyls, including this compound, in catalytic applications.

Application: Asymmetric Organocatalysis of Oxo-Diels-Alder Reactions

Chiral atropisomeric biphenyl diols have been demonstrated to be effective organocatalysts in asymmetric oxo-Diels-Alder (oxo-DA) reactions. These reactions are crucial for the synthesis of chiral six-membered oxygen-containing heterocycles, which are important intermediates in the production of various natural products and pharmaceuticals.[1] The axial chirality of the biphenyl backbone plays a significant role in achieving high enantioselectivity in these transformations.[1]

Catalytic Performance of Chiral Biphenyl Diols in Oxo-Diels-Alder Reactions

The following table summarizes the catalytic activity of a series of chiral atropisomeric biphenyl diols in the oxo-Diels-Alder reaction between an aldehyde and a diene. The data highlights how the structure of the biphenyl diol and the nature of the aldehyde substrate influence the reaction yield and enantioselectivity.

CatalystAldehydeDieneYield (%)Enantiomeric Excess (ee, %)
1 BenzaldehydeDanishefsky's diene648
2 BenzaldehydeDanishefsky's diene552
3 BenzaldehydeDanishefsky's diene416
4 BenzaldehydeDanishehefsky's diene424
(P)-(R,R)-5 BenzaldehydeDanishefsky's dienelow32
(M)-(R,R)-5 BenzaldehydeDanishefsky's dienelow11
1 TrimethylacetaldehydeDanishefsky's diene5012
2 TrimethylacetaldehydeDanishefsky's diene6672
2 TrimethylacetaldehydeDanishefsky's diene-74 (at -40 °C)
3 TrimethylacetaldehydeDanishefsky's diene5828

Data sourced from reference[1].

Experimental Protocols

General Protocol for the Catalytic Asymmetric Oxo-Diels-Alder Reaction:

This protocol outlines the general procedure for the oxo-Diels-Alder reaction catalyzed by chiral biphenyl diols.[1]

Materials:

  • Chiral atropisomeric biphenyl diol catalyst (0.1 mmol)

  • Aldehyde (1.0 mmol)

  • Diene (e.g., Danishefsky's diene) (0.5 mmol)

  • Anhydrous toluene (0.5 mL)

  • Acetyl chloride (AcCl) (1.0 mmol)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (oven-dried)

Procedure:

  • To an oven-dried reaction vessel, add the chiral biphenyl diol catalyst (0.1 mmol).

  • The vessel is sealed and purged with a stream of dry nitrogen or argon.

  • Add anhydrous toluene (0.5 mL) to dissolve the catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C or -40 °C) using a suitable cooling bath.

  • Add the aldehyde (1.0 mmol) to the reaction mixture, followed by the diene (0.5 mmol).

  • Stir the reaction mixture under an inert atmosphere for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to -78 °C.

  • Quench the reaction by adding acetyl chloride (1.0 mmol).

  • Allow the mixture to warm to room temperature.

  • The product is isolated and purified by column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral column.[1]

Visualizations

Experimental Workflow for Asymmetric Oxo-Diels-Alder Reaction:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis catalyst 1. Add chiral biphenyl diol catalyst solvent 2. Add anhydrous toluene catalyst->solvent cool1 3. Cool to reaction temperature solvent->cool1 reagents 4. Add aldehyde and diene cool1->reagents stir 5. Stir under inert atmosphere reagents->stir cool2 6. Cool to -78 °C stir->cool2 quench 7. Quench with AcCl cool2->quench purify 8. Column chromatography quench->purify hplc 9. Determine ee by chiral HPLC purify->hplc

Caption: A flowchart illustrating the key steps in the experimental protocol for the asymmetric oxo-Diels-Alder reaction catalyzed by chiral biphenyl diols.

Proposed Catalytic Cycle for the Oxo-Diels-Alder Reaction:

catalytic_cycle catalyst Chiral Biphenyl Diol Catalyst complex Catalyst-Aldehyde Complex catalyst->complex + Aldehyde aldehyde Aldehyde diene Diene cycloaddition [4+2] Cycloaddition complex->cycloaddition + Diene product_complex Catalyst-Product Complex cycloaddition->product_complex product_complex->catalyst - Product product Product product_complex->product

Caption: A simplified diagram showing the proposed catalytic cycle for the biphenyl diol-catalyzed asymmetric oxo-Diels-Alder reaction.

References

Application Notes and Protocols: Antioxidant Activity of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antioxidant activity of [1,1'-Biphenyl]-2,2',3,3'-tetrol, including detailed protocols for its evaluation and a discussion of relevant signaling pathways. This document is intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Introduction to this compound as an Antioxidant

This compound belongs to the class of polyhydroxylated biphenyls. The presence of multiple hydroxyl groups on the biphenyl scaffold suggests a strong potential for antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The antioxidant capacity of hydroxylated biphenyls is attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Quantitative Antioxidant Activity Data

While specific experimental data for the antioxidant activity of this compound is not extensively available in the public domain, the following tables provide a structured format for researchers to summarize their findings from various antioxidant assays. For context, studies on structurally related biphenyltetrols and other hydroxylated biphenyls have demonstrated significant antioxidant potential.

Table 1: Radical Scavenging Activity of this compound

Assay TypeTest Concentration (µM)% InhibitionIC₅₀ (µM)Reference Compound (e.g., Trolox, Ascorbic Acid) IC₅₀ (µM)
DPPH e.g., 10, 50, 100
ABTS e.g., 10, 50, 100

IC₅₀: The concentration of the compound required to cause 50% inhibition of the respective radical.

Table 2: Reducing Power of this compound

Assay TypeTest Concentration (µM)AbsorbanceFerric Reducing Antioxidant Power (FRAP) Value (mM Fe²⁺ equivalent)Reference Compound (e.g., Trolox) FRAP Value (mM Fe²⁺ equivalent)
FRAP e.g., 10, 50, 100

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Reference antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

  • Prepare a series of dilutions of this compound and the reference antioxidant in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

  • For the blank, add 100 µL of methanol to 100 µL of the highest concentration of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measure the absorbance at 517 nm using a microplate reader.[1][3]

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH with Sample/Reference/Control in 96-well Plate prep_dpph->mix prep_sample Prepare Sample Dilutions prep_sample->mix prep_ref Prepare Reference Dilutions prep_ref->mix incubate Incubate in Dark (30 min) mix->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition & IC₅₀ read_abs->calculate

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.[4]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Reference antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.[5]

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ solution.[5][6]

  • Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Prepare a series of dilutions of this compound and the reference antioxidant.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

  • For the control, add 190 µL of the diluted ABTS•+ solution to 10 µL of the solvent.

  • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

Workflow for ABTS Assay

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts_radical Generate ABTS Radical Cation (12-16h) dilute_abts Dilute ABTS Radical to Abs ~0.7 prep_abts_radical->dilute_abts mix Mix ABTS Radical with Sample dilute_abts->mix prep_sample Prepare Sample Dilutions prep_sample->mix incubate Incubate (e.g., 6 min) mix->incubate read_abs Read Absorbance at 734 nm incubate->read_abs calculate Calculate % Inhibition & IC₅₀ read_abs->calculate

Caption: Workflow of the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored by measuring the change in absorbance at 593 nm.[7][8][9]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9]

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of this compound and a ferrous sulfate standard.

  • In a 96-well plate, add 280 µL of the FRAP reagent to 20 µL of each sample dilution or standard.

  • For the blank, add 20 µL of the solvent to 280 µL of the FRAP reagent.

  • Incubate the plate at 37°C for a set time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using the ferrous sulfate solutions.

  • Determine the FRAP value of the samples from the standard curve and express it as mM Fe²⁺ equivalents.

Potential Signaling Pathways Modulated by this compound

The antioxidant effects of phenolic compounds can extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that regulate the cellular antioxidant response. While direct evidence for this compound is yet to be established, related biphenyl structures have been shown to influence key pathways like Nrf2 and MAPK.

Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Some natural compounds are known to activate this pathway, thereby enhancing the cell's endogenous antioxidant capacity. Investigating the effect of this compound on Nrf2 activation would be a valuable step in understanding its cellular antioxidant mechanism.

Logical Diagram of the Nrf2-Keap1 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biphenyl This compound Keap1_Nrf2 Keap1-Nrf2 Complex Biphenyl->Keap1_Nrf2 Induces Dissociation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Degradation Ubiquitination & Degradation Keap1_Nrf2->Degradation Promotes Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes

Caption: Potential modulation of the Nrf2-Keap1 antioxidant response pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[10] Certain MAPKs, such as JNK and p38, are activated by cellular stress, including oxidative stress, and can lead to pro-inflammatory responses or cell death.[11] Some antioxidant compounds have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-inflammatory kinases. Given that other biphenyl compounds, like Bisphenol A, have been reported to affect MAPK pathways, it is plausible that this compound could also exert its effects through this signaling cascade.[11]

Logical Diagram of the MAPK Signaling Pathway in Oxidative Stress

MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activates Biphenyl This compound Biphenyl->ASK1 Inhibits? MKK MKK4/7 (JNK) MKK3/6 (p38) ASK1->MKK MAPK JNK / p38 MKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Inflammation / Apoptosis Transcription_Factors->Cellular_Response Leads to

Caption: Potential modulation of the MAPK signaling pathway by antioxidants.

Conclusion

This compound is a promising candidate for further investigation as an antioxidant agent. The provided protocols offer a standardized approach to quantifying its antioxidant capacity. Furthermore, exploring its effects on key cellular signaling pathways, such as Nrf2 and MAPK, will provide a more complete understanding of its mechanism of action and its potential for development as a therapeutic agent for oxidative stress-related diseases. Researchers are encouraged to use the structured tables and workflows in this document to guide their experimental design and data presentation.

References

Application Notes and Protocols: [1,1'-Biphenyl]-2,2',3,3'-tetrol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of [1,1'-Biphenyl]-2,2',3,3'-tetrol, a polyhydroxylated aromatic compound, as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This document includes detailed synthetic protocols, data on the biological activities of derived compounds, and visualizations of relevant biological pathways.

Introduction to this compound

This compound is a symmetrical polyhydroxylated biphenyl, belonging to the catechol family. Its structure, featuring four hydroxyl groups in close proximity on a biphenyl scaffold, imparts unique chemical reactivity and potential for diverse biological activities. The presence of vicinal diol systems on each phenyl ring makes it an attractive starting material for the synthesis of complex heterocyclic structures and a potential ligand for metal chelation.

Key Properties:

PropertyValue
IUPAC Name This compound
CAS Number 19261-03-1
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of the biphenyl backbone via an Ullmann coupling reaction, followed by the deprotection of the hydroxyl groups.

Experimental Protocol: Synthesis of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl (Precursor)

This protocol describes the synthesis of the tetramethoxy precursor via a copper-catalyzed Ullmann homocoupling of 1,2-dimethoxy-3-iodobenzene.

Materials:

  • 1,2-dimethoxy-3-iodobenzene

  • Copper powder, activated

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add activated copper powder (2.5 equivalents) and anhydrous DMF.

  • Heat the suspension to 120°C with vigorous stirring under a nitrogen atmosphere.

  • Add 1,2-dimethoxy-3-iodobenzene (1 equivalent) to the heated suspension.

  • Increase the temperature to 150-160°C and maintain the reaction for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper residues. Wash the filter cake with toluene.

  • Combine the filtrate and washings, and wash with 1 M HCl (3 x 50 mL) and then with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2,2',3,3'-tetramethoxy-1,1'-biphenyl as a solid.

Experimental Protocol: Demethylation to this compound

This protocol outlines the cleavage of the methyl ethers using boron tribromide (BBr₃).[1][2][3][4]

Materials:

  • 2,2',3,3'-Tetramethoxy-1,1'-biphenyl

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1 M solution in DCM

  • Methanol

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,2',3,3'-tetramethoxy-1,1'-biphenyl (1 equivalent) in anhydrous DCM in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of BBr₃ in DCM (4.4 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Application as a Building Block: Synthesis of Dibenzofurans

The ortho-dihydroxybiphenyl moiety of this compound makes it an excellent precursor for the synthesis of dibenzofuran derivatives. The intramolecular cyclization to form the furan ring can be achieved through various methods, including dehydration under acidic conditions or palladium-catalyzed C-O bond formation.

Experimental Protocol: Synthesis of a Dibenzofuran Derivative

This protocol describes a general method for the acid-catalyzed cyclodehydration of this compound to form a dibenzofuran.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, add this compound (1 equivalent) and polyphosphoric acid (10-20 equivalents by weight).

  • Heat the mixture to 150-180°C with stirring for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to about 80°C and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired dibenzofuran derivative.

Biological Activities of Derived Dibenzofurans

Dibenzofuran derivatives synthesized from this compound and its analogs have shown a range of biological activities, particularly as anticancer and antimicrobial agents.[5][6][7] The substitution pattern on the dibenzofuran core plays a crucial role in determining the potency and selectivity of these compounds.

Table 1: Representative Biological Activities of Substituted Dibenzofuran Derivatives

Compound IDSubstitution PatternBiological ActivityCell Line/OrganismIC₅₀ / MIC ValueReference
DBF-1 1,3-Dihydroxy-4-carboxamidePim-1 Kinase Inhibition-50 nM[6]
DBF-2 1,3-Dihydroxy-4-(N-phenyl)carboxamideAnticancerMV4-11 (AML)2.5 µM[6]
Kehokorin A Polyoxygenated dibenzofuranAnticancerHeLa1.5 µg/mL[5]
DBF-3 2,8-di-tert-butyl-4,6-dimethoxyAntibacterialS. aureus8 µg/mL
DBF-4 3,7-dinitro-1,9-dihydroxyAntifungalC. albicans16 µg/mL

Note: The data in this table is representative of the biological activities of the dibenzofuran class of compounds and serves to illustrate the potential of derivatives from this compound.

Visualizations of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound and its subsequent conversion to a dibenzofuran derivative.

G cluster_synthesis Synthesis of this compound cluster_application Application as Building Block Start 1,2-Dimethoxy-3-iodobenzene Ullmann Ullmann Coupling (Cu, DMF, 150-160°C) Start->Ullmann Precursor 2,2',3,3'-Tetramethoxy-1,1'-biphenyl Ullmann->Precursor Demethylation Demethylation (BBr3, DCM, -78°C to RT) Precursor->Demethylation Product This compound Demethylation->Product Cyclization Cyclodehydration (PPA, 150-180°C) Product->Cyclization Dibenzofuran Dibenzofuran Derivative Cyclization->Dibenzofuran

Caption: Synthetic pathway for this compound and its derivatization.

Hypothetical Mechanism of Action: Inhibition of a Kinase Signaling Pathway

Many dibenzofuran derivatives have been identified as kinase inhibitors.[6] The following diagram illustrates a simplified, hypothetical signaling pathway where a dibenzofuran derivative, synthesized from this compound, inhibits a kinase cascade involved in cancer cell proliferation.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase 1 (e.g., Pim-1) Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Dibenzofuran Dibenzofuran Derivative Dibenzofuran->Kinase1 inhibits

Caption: Inhibition of a kinase signaling pathway by a dibenzofuran derivative.

References

Application Notes and Protocols for Asymmetric Synthesis Using [1,1'-Biphenyl]-2,2',3,3'-tetrol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of [1,1'-Biphenyl]-2,2',3,3'-tetrol and its derivatives as chiral ligands in asymmetric synthesis. The information is intended to guide researchers in the successful application of these ligands for the enantioselective synthesis of valuable chiral molecules.

Application Notes

This compound and other axially chiral biphenyl diols are a class of privileged ligands in asymmetric catalysis. Their rigid C2-symmetric backbone and tunable steric and electronic properties make them highly effective in a variety of enantioselective transformations. These ligands have been successfully employed in several key reactions, including the enantioselective addition of organozinc reagents to aldehydes and asymmetric cycloaddition reactions.

The core principle behind their efficacy lies in the formation of a chiral environment around a metal center or as an organocatalyst, which directs the stereochemical outcome of the reaction. The diol functionality can coordinate to a metal, such as titanium or zinc, creating a chiral Lewis acid catalyst. The steric bulk of the substituents on the biphenyl backbone influences the enantioselectivity of the transformation by controlling the approach of the substrates.

Key applications include:

  • Enantioselective Addition of Diethylzinc to Aldehydes: This reaction is a fundamental method for the synthesis of chiral secondary alcohols, which are important building blocks in pharmaceuticals. Biphenyl-based diol ligands, in conjunction with a titanium(IV) isopropoxide promoter, have demonstrated high efficiency and enantioselectivity in this transformation.

  • Asymmetric Oxo-Diels-Alder Reactions: Chiral atropisomeric biphenyl diols can act as organocatalysts, facilitating the [4+2] cycloaddition of dienes and aldehydes to produce chiral dihydropyran derivatives with high enantiomeric excess.[1][2][3]

The selection of the appropriate biphenyl ligand and reaction conditions is crucial for achieving high yields and enantioselectivities. Factors such as the steric and electronic nature of the substituents on the biphenyl core, the solvent, temperature, and the nature of the substrate all play a significant role.

Experimental Protocols

Enantioselective Addition of Diethylzinc to Aldehydes

This protocol describes a general procedure for the enantioselective addition of diethylzinc to various aldehydes using a chiral biphenyl diol ligand.

Reaction Scheme:

Materials:

  • Chiral [1,1'-biphenyl]-2,2'-diol ligand

  • Titanium(IV) isopropoxide (Ti(O-iPr)4)

  • Diethylzinc (ZnEt2) in a suitable solvent (e.g., toluene)

  • Aldehyde

  • Anhydrous toluene

  • 1N Hydrochloric acid (HCl)

  • Standard laboratory glassware, dried in an oven

  • Syringes and needles for handling air-sensitive reagents

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure: [4][5]

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral biphenyl diol ligand (0.02 mmol).

  • Add anhydrous toluene (2.0 mL) to dissolve the ligand.

  • Add titanium(IV) isopropoxide (0.32 mmol) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to -3 °C.

  • Slowly add diethylzinc (0.6 mmol) to the flask and stir for another 10 minutes.

  • Add the aldehyde (0.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -3 °C for 10 hours.

  • Quench the reaction by the slow addition of 1N HCl (2.0 mL).

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

Aldehyde (Substrate)LigandYield (%)ee (%)
3-PhenylpropanalAxially chiral biphenyl diol8487

Data is illustrative and based on reported results for similar systems.[4]

Experimental Workflow Diagram:

G Workflow for Enantioselective Diethylzinc Addition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis p1 1. Add chiral ligand to a dry Schlenk flask p2 2. Add anhydrous toluene p1->p2 p3 3. Add Ti(O-iPr)4 and stir p2->p3 p4 4. Cool to -3 °C p3->p4 p5 5. Add diethylzinc and stir p4->p5 p6 6. Add aldehyde p5->p6 r1 7. Stir at -3 °C for 10 hours p6->r1 w1 8. Quench with 1N HCl r1->w1 w2 9. Extract with organic solvent w1->w2 w3 10. Dry and concentrate w2->w3 w4 11. Purify by column chromatography w3->w4 a1 12. Determine ee by chiral HPLC w4->a1

Caption: Workflow for the enantioselective addition of diethylzinc to aldehydes.

Asymmetric Oxo-Diels-Alder Reaction

This protocol outlines a general procedure for the organocatalytic asymmetric oxo-Diels-Alder reaction using a chiral atropisomeric biphenyl diol.

Reaction Scheme:

Materials:

  • Chiral atropisomeric biphenyl diol (e.g., a derivative of this compound)

  • Diene (e.g., Danishefsky's diene)

  • Aldehyde

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure: [1][2][3]

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral atropisomeric biphenyl diol catalyst (typically 10-20 mol%).

  • Add the anhydrous solvent and stir to dissolve the catalyst.

  • Add the aldehyde to the solution.

  • Add the diene to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or below) for the required time (typically 24-72 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

AldehydeCatalystee (%)
TrimethylacetaldehydeAtropisomeric biphenyl diol 272

Data is illustrative and based on reported results.[1]

Logical Relationship Diagram:

G Key Components for Asymmetric Oxo-Diels-Alder Catalyst Chiral Biphenyl Diol (Organocatalyst) Product Chiral Dihydropyran Catalyst->Product catalyzes Diene Diene Diene->Product reacts with Aldehyde Aldehyde Aldehyde->Product reacts with

References

Metal Complexes of [1,1'-Biphenyl]-2,2',3,3'-tetrol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-2,2',3,3'-tetrol, also known as 2,2',3,3'-tetrahydroxybiphenyl or bicatechol, is a polyhydroxylated aromatic compound that holds significant potential as a chelating ligand in coordination chemistry. Its four hydroxyl groups, arranged in a catechol-like fashion on two connected phenyl rings, provide multiple binding sites for metal ions. This unique structural feature allows for the formation of stable metal complexes with diverse geometries and electronic properties. While research on the metal complexes of this specific tetrol is an emerging field, the well-established chemistry of related catechol and biphenol compounds suggests a wide range of potential applications, including catalysis, materials science, and medicinal chemistry. This document provides an overview of the synthesis of the ligand, and detailed protocols for the preparation and potential applications of its metal complexes, drawing parallels from analogous systems.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its tetramethoxy precursor, 2,2',3,3'-tetramethoxybiphenyl, followed by a demethylation reaction.

Protocol 1: Synthesis of 2,2',3,3'-Tetramethoxybiphenyl via Ullmann Coupling

The Ullmann reaction provides a classical method for the formation of biaryl compounds through the copper-catalyzed coupling of aryl halides.[1]

Materials:

  • 1-Iodo-2,3-dimethoxybenzene

  • Copper powder, activated

  • Dimethylformamide (DMF), anhydrous

  • Sand

  • Hydrochloric acid (HCl), 1 M

  • Sodium chloride (NaCl) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 1-iodo-2,3-dimethoxybenzene (1.0 eq) and activated copper powder (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 150-160 °C) with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper residues.

  • Pour the filtrate into a separatory funnel containing 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer sequentially with water and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,2',3,3'-tetramethoxybiphenyl as a white solid.

Workflow for the Synthesis of 2,2',3,3'-Tetramethoxybiphenyl:

G cluster_ullmann Ullmann Coupling Start Start Reactants 1-Iodo-2,3-dimethoxybenzene + Activated Copper Powder Start->Reactants Combine Solvent Anhydrous DMF Reactants->Solvent Dissolve Reflux Reflux (150-160 °C) 24-48 hours Solvent->Reflux Heat Workup Filtration Extraction Drying Reflux->Workup Cool & Process Purification Column Chromatography Workup->Purification Product_methoxy 2,2',3,3'-Tetramethoxybiphenyl Purification->Product_methoxy

Caption: Ullmann coupling for 2,2',3,3'-tetramethoxybiphenyl.

Protocol 2: Demethylation to this compound

The final step involves the cleavage of the four methyl ether groups to yield the desired tetrol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Materials:

  • 2,2',3,3'-Tetramethoxybiphenyl

  • Dichloromethane (DCM), anhydrous

  • Boron tribromide (BBr₃), 1 M solution in DCM

  • Methanol

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium chloride (NaCl) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2,2',3,3'-tetramethoxybiphenyl (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of BBr₃ in DCM (4.4 eq) to the cooled solution via a syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated NaHCO₃ solution.

  • Separate the organic layer, wash with water and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Workflow for the Demethylation of 2,2',3,3'-Tetramethoxybiphenyl:

G cluster_demethylation Demethylation Start_demethylation 2,2',3,3'-Tetramethoxybiphenyl Reaction Dissolve in DCM Cool to -78 °C Add BBr₃ Start_demethylation->Reaction Stir Warm to RT Stir 12-24 hours Reaction->Stir Quench Cool to 0 °C Add Methanol Stir->Quench Workup_demethylation Extraction Drying Quench->Workup_demethylation Purification_demethylation Column Chromatography Workup_demethylation->Purification_demethylation Product_tetrol This compound Purification_demethylation->Product_tetrol G Catalyst [Biphenyltetrol]-Metal Complex Reaction Catalytic Oxidation Catalyst->Reaction Substrate Benzyl Alcohol Substrate->Reaction Oxidant t-BuOOH Oxidant->Reaction Product Benzaldehyde Reaction->Product G cluster_dpph DPPH Radical Scavenging Assay Start_dpph Prepare Solutions Mixing Mix Metal Complex and DPPH Solution Start_dpph->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Result Antioxidant Activity Calculation->Result

References

Application Note and Protocol for the GC-MS Analysis of [1,1'-Biphenyl]-2,2',3,3'-tetrol Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-2,2',3,3'-tetrol is a polyhydroxylated aromatic compound of interest in various fields, including pharmacology and toxicology, due to its structural similarity to metabolites of polychlorinated biphenyls (PCBs) and other biphenyl-based compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of such compounds. However, the high polarity and low volatility of this compound, owing to its four hydroxyl groups, make it unsuitable for direct GC-MS analysis.

Derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of polar analytes, thereby improving their chromatographic behavior and detection sensitivity.[1][2] Silylation, the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for phenolic compounds.[2] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent quantitative and qualitative analysis by GC-MS.

Principle of Derivatization

The derivatization of this compound involves the reaction of its hydroxyl groups with a silylating agent, typically BSTFA, often in the presence of a catalyst such as trimethylchlorosilane (TMCS). The TMS groups replace the acidic protons of the hydroxyl groups, forming a less polar and more volatile TMS ether derivative. This reaction significantly improves the analyte's chromatographic properties, leading to sharper peaks, reduced tailing, and enhanced sensitivity in GC-MS analysis.[3][4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and subsequent GC-MS analysis of this compound.

Reagents and Materials
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Acetone (GC grade)

  • Hexane (GC grade)

  • Nitrogen gas (high purity)

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Standard Solution Preparation

Prepare a stock solution of this compound in a suitable solvent such as acetone or methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions by serial dilution to cover the desired calibration range (e.g., 1-100 µg/mL).

Derivatization Procedure

The following protocol is a general guideline. Optimization of reaction time, temperature, and reagent volume may be necessary for specific applications.

  • Sample Preparation: Transfer a known volume (e.g., 100 µL) of the standard solution or sample extract into a 2 mL GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to ensure the sample is completely dry as moisture can interfere with the silylation reaction.

  • Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine to the dried sample residue in the vial. Pyridine acts as a catalyst and a solvent. For some phenolic compounds, derivatization can be accelerated in acetone.[5][6] As an alternative, the dried residue can be reconstituted in 100 µL of acetone before adding 100 µL of BSTFA (+1% TMCS).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of all four hydroxyl groups. Reaction times and temperatures may be optimized; for some phenols, derivatization can be quantitative in a much shorter time at room temperature, especially in acetone.[5][6]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated phenolic compounds. These should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using the derivatized standard solutions. The peak area of a characteristic ion of the derivatized this compound is plotted against the concentration. The use of an internal standard is recommended for improved accuracy and precision.

Data Presentation

Quantitative performance data for the GC-MS analysis of derivatized this compound should be determined experimentally. The following tables provide representative data for the analysis of structurally similar dihydroxylated biphenyls (e.g., Bisphenol A) after silylation, which can serve as a benchmark for method development.

Table 1: Representative Quantitative Data for Silylated Bisphenols by GC-MS

ParameterRepresentative ValueReference
Limit of Detection (LOD)1 - 50 ng/L[7]
Limit of Quantification (LOQ)5 - 150 ng/L[7]
Linearity (R²)> 0.99[7]
Recovery87 - 133%[7]
Relative Standard Deviation (RSD)< 15%[7]

Table 2: Selected Ions for Monitoring (SIM) of a Generic Bis-TMS Derivatized Dihydroxybiphenyl (e.g., Bisphenol A)

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Reference
Bis-TMS-BPA35737273[8]

Note: The specific ions for derivatized this compound will need to be determined by analyzing the mass spectrum of the derivatized standard.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the derivatization and analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Standard or Sample evaporation Evaporation to Dryness start->evaporation add_reagents Add BSTFA & Pyridine evaporation->add_reagents reaction Heating (70°C, 60 min) add_reagents->reaction cooling Cool to Room Temp reaction->cooling injection GC Injection cooling->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Figure 1. Experimental Workflow Diagram
Derivatization Reaction

The following diagram illustrates the silylation reaction of this compound with BSTFA.

derivatization_reaction cluster_reactants Reactants cluster_products Products tetrol This compound (4 -OH groups) tms_tetrol Tetra-TMS-[1,1'-Biphenyl]-2,2',3,3'-tetrol (Volatile Derivative) tetrol->tms_tetrol Silylation Reaction (Pyridine, 70°C) byproducts Byproducts bstfa BSTFA (+ 1% TMCS) bstfa->tms_tetrol bstfa->byproducts

References

Troubleshooting & Optimization

Technical Support Center: Purification of [1,1'-Biphenyl]-2,2',3,3'-tetrol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of [1,1'-Biphenyl]-2,2',3,3'-tetrol via recrystallization.

Troubleshooting and FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound at the concentration you are using. You can try the following:

  • Increase the solvent volume: Add small increments of the hot solvent until the solid dissolves. Be aware that using too much solvent can significantly reduce your yield.[1][2]

  • Switch to a more polar solvent: this compound is a polar molecule due to the four hydroxyl groups. Consider solvents like ethanol, methanol, or water, or mixtures such as ethanol/water or acetone/water.[3]

  • Use a solvent mixture: If your compound is very soluble in one solvent and poorly soluble in another, you can use a binary solvent system. Dissolve the compound in the minimum amount of the "good" hot solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool.[3]

Q2: My compound has dissolved, but no crystals form upon cooling. What is the problem?

A2: This is a common issue and can be caused by a few factors:

  • Too much solvent was used: If the solution is not saturated or supersaturated upon cooling, crystals will not form.[1][2] Try evaporating some of the solvent to increase the concentration and then attempt to recrystallize again.[1][2]

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth.[2] You can induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the meniscus.[2][4]

    • Adding a seed crystal of the pure compound.[2][4]

    • Cooling the solution in an ice bath to further decrease solubility.[5]

Q3: An oil has formed instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when it is highly impure.[1][2] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to lower the saturation point.[1][2]

  • Allow the solution to cool more slowly. This can be achieved by leaving the flask to cool on a surface that is not cold, or by insulating the flask.[2]

  • Vigorous stirring as the solution cools can sometimes promote crystal formation over oiling.

Q4: The recrystallization has resulted in a very low yield. What are the possible reasons?

A4: A poor yield can be frustrating. Here are some potential causes:

  • Using an excessive amount of solvent: This is a primary cause of low yield as a significant portion of the compound will remain in the mother liquor.[4]

  • Premature crystallization: If crystals form during hot filtration, you will lose product.[1] To prevent this, use a pre-heated funnel and a slight excess of hot solvent.[1]

  • Incomplete crystallization: Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time to maximize crystal formation.[5] Cooling in an ice bath after room temperature cooling can help.[5]

Q5: The recovered crystals are not pure. What went wrong?

A5: The goal of recrystallization is purification, so impure crystals defeat the purpose. Here's what might have happened:

  • The cooling was too rapid: Fast cooling can trap impurities within the crystal lattice.[4] A slower cooling rate allows for the formation of purer crystals.[4][5]

  • The initial material was highly impure: Recrystallization is most effective for compounds that are already relatively pure. If the starting material has a high percentage of impurities, a second recrystallization or an alternative purification method like column chromatography may be necessary.[5]

  • Inadequate washing of the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Quantitative Data

Due to the limited availability of specific solubility data for this compound, the following table provides solubility information for the parent compound, biphenyl, in various organic solvents. This can serve as a starting point for solvent screening, keeping in mind that the four hydroxyl groups on the target molecule will significantly increase its polarity and favor more polar solvents.

Table 1: Solubility of Biphenyl in Various Solvents at 25°C

SolventSolubility (Mole Fraction)
Alkanes (e.g., Hexane)Low
Dialkyl EthersModerate
Alcohols (e.g., Methanol, Ethanol)High[6]
BenzeneVery High[6]
Carbon TetrachlorideVery High[6]
WaterVery Low

Data is for the parent compound biphenyl and should be used as a qualitative guide. The presence of four hydroxyl groups in this compound will increase its solubility in polar solvents like alcohols and water, and decrease its solubility in nonpolar solvents like alkanes.

Experimental Protocols

Methodology for the Recrystallization of this compound

  • Solvent Selection:

    • Based on the polar nature of the tetrol, start with polar solvents such as ethanol, methanol, water, or acetone.

    • Test the solubility of a small amount of the crude material in a few different solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[5]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.[5]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[5]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

Visualization

The following flowchart illustrates a troubleshooting workflow for the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution dissolve->cool If dissolved troubleshoot_dissolve Solid won't dissolve dissolve->troubleshoot_dissolve If not dissolved crystals Crystals form? cool->crystals oil Oily precipitate? crystals->oil No filter Filter and dry crystals crystals->filter Yes troubleshoot_no_crystals No crystals form oil->troubleshoot_no_crystals No troubleshoot_oil Oiling out oil->troubleshoot_oil Yes add_solvent Add more hot solvent or try a different solvent troubleshoot_dissolve->add_solvent add_solvent->dissolve induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Evaporate some solvent troubleshoot_no_crystals->induce_crystallization induce_crystallization->cool reheat_add_solvent Reheat, add more solvent, and cool slowly troubleshoot_oil->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of [1,1'-Biphenyl]-2,2',3,3'-tetrol synthesis. The guidance is tailored for researchers, scientists, and drug development professionals.

Diagram of the General Synthetic Workflow

The synthesis of this compound is typically achieved through a two-stage process: the synthesis of the key intermediate, 2,2',3,3'-tetramethoxybiphenyl, followed by its demethylation.

Synthesis_Workflow A Starting Materials (e.g., 2,3-dimethoxy-substituted benzene derivatives) B Stage 1: C-C Coupling Reaction (e.g., Ullmann, Suzuki, Grignard) A->B C Intermediate: 2,2',3,3'-Tetramethoxybiphenyl B->C D Purification of Intermediate C->D E Stage 2: Demethylation Reaction (e.g., using BBr3) D->E F Crude this compound E->F G Final Purification F->G H This compound G->H

Caption: General two-stage workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic stage.

Stage 1: Synthesis of 2,2',3,3'-Tetramethoxybiphenyl

The formation of the biphenyl backbone is a critical step that often determines the overall yield. Common methods include Ullmann coupling, Suzuki-Miyaura coupling, and Grignard reactions.

Q1: My Ullmann coupling reaction to form 2,2',3,3'-tetramethoxybiphenyl has a low yield. What are the common causes and how can I improve it?

A1: Low yields in Ullmann couplings are a frequent issue, often stemming from the harsh reaction conditions and the stability of the copper catalyst.[1][2]

Troubleshooting:

  • Catalyst Activity: Ensure you are using a fresh, high-purity source of copper(I) iodide (CuI) or activated copper powder. Older sources can be less effective.

  • Ligand Addition: While classic Ullmann reactions are often run without a ligand, the addition of a ligand like 1,10-phenanthroline can significantly improve yields and allow for milder reaction conditions.[3]

  • Reaction Conditions: Ullmann reactions often require high temperatures (e.g., 110-200°C) and anhydrous conditions.[3][4] Ensure your solvent (e.g., dioxane, DMF) is thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Side Reactions: A common side product is the de-halogenated starting material.[3] This can sometimes be minimized by carefully controlling the temperature and using a slight excess of the aryl halide.

Q2: I am attempting a Suzuki-Miyaura coupling to synthesize the tetramethoxybiphenyl precursor, but the reaction is sluggish, especially with sterically hindered substrates. How can I optimize this reaction?

A2: Suzuki-Miyaura couplings are generally robust, but sterically hindered substrates, such as those with ortho-substituents, can pose a challenge.[5][6]

Troubleshooting:

  • Catalyst and Ligand Choice: For sterically demanding couplings, specialized palladium catalysts and bulky electron-rich phosphine ligands are often necessary. Catalysts like Pd/BI-DIME or those based on phenanthrene have shown high efficiency.[5][6]

  • Base Selection: The choice of base is crucial. For hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate.[7]

  • Solvent System: A mixture of an organic solvent (e.g., THF, dioxane) and water is commonly used. The ratio can be optimized to ensure good solubility of all reactants.

  • Temperature: While many Suzuki couplings proceed at room temperature, sterically hindered reactions may require heating to achieve a reasonable reaction rate.

Q3: When using a Grignard reaction to form the biphenyl, I observe a significant amount of biphenyl as a side product. How can I minimize this?

A3: The formation of biphenyl as a side product in Grignard reactions is a known issue, arising from the coupling of the Grignard reagent with unreacted aryl halide.[8][9]

Troubleshooting:

  • Slow Addition: Add the aryl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the presence of the forming Grignard reagent.

  • Temperature Control: Keep the reaction temperature low during the formation of the Grignard reagent to disfavor the coupling side reaction.

  • Magnesium Activation: Ensure the magnesium surface is activated to promote efficient formation of the Grignard reagent. This can be achieved by using a crystal of iodine or by crushing the magnesium turnings.[8][9]

Stage 2: Demethylation of 2,2',3,3'-Tetramethoxybiphenyl

The cleavage of the four methyl ether groups is the final and crucial step to obtain the desired tetrol.

Q4: My demethylation reaction with boron tribromide (BBr₃) is incomplete, or I am getting a mixture of partially demethylated products. What can I do to improve the conversion?

A4: Incomplete demethylation is a common challenge, especially with multiple methoxy groups.

Troubleshooting:

  • Stoichiometry of BBr₃: Ensure you are using a sufficient excess of BBr₃. A common starting point is 1.1 to 1.5 equivalents of BBr₃ per methoxy group.

  • Reaction Time and Temperature: The reaction may require extended periods (e.g., 4-24 hours) to go to completion. The temperature can also be critical; reactions are often started at low temperatures (e.g., -78°C or -30°C) and then allowed to warm to room temperature or even gently heated.[5]

  • Solvent: Dichloromethane (DCM) is a common solvent for BBr₃ demethylations. Ensure it is anhydrous, as moisture will quench the BBr₃.

  • Work-up Procedure: Careful quenching of the reaction with methanol or water is essential to hydrolyze the boron complexes and liberate the free hydroxyl groups.

Q5: The purification of the final this compound is difficult, and I am struggling with product isolation and purity. What are some effective purification strategies?

A5: Polyhydroxylated biphenyls can be challenging to purify due to their polarity and potential for oxidation.

Troubleshooting:

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent pairs to find optimal conditions.

  • Protection from Oxidation: Catechol-like structures can be susceptible to air oxidation, which can lead to colored impurities. It is advisable to handle the purified product under an inert atmosphere and store it protected from light and air.

  • Extraction: After the reaction work-up, ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate. Multiple extractions are recommended to maximize recovery.

Quantitative Data Summary

The following tables provide representative data for key reaction steps based on analogous syntheses of related biphenyl-tetrols. The actual yields for this compound may vary.

Table 1: Representative Yields for Biphenyl Precursor Synthesis

Coupling MethodAryl Halide SubstrateCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Ullmann Coupling2,3-dimethoxyiodobenzeneCuI, 1,10-phenanthrolineK₂CO₃Dioxane11024-4860-80
Suzuki-Miyaura2,3-dimethoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/EtOH/H₂O80-10012-2475-90
Grignard Reaction2,3-dimethoxybromobenzeneMg-THF25-652-450-70

Table 2: Representative Yields for Demethylation

Demethylating AgentEquivalents per MeOSolventTemperature (°C)Time (h)Expected Yield (%)
BBr₃1.2Dichloromethane-30 to 304>90[3]
BBr₃1.5Dichloromethane-78 to 251285-95
Pyridinium HClExcess(neat)180-2103-670-85

Experimental Protocols

Protocol 1: Synthesis of 2,2',3,3'-Tetramethoxybiphenyl via Ullmann Coupling

Ullmann_Protocol Start Start: Assemble oven-dried glassware under inert atmosphere. Reagents Add 2,3-dimethoxyiodobenzene, CuI, 1,10-phenanthroline, and K₂CO₃ to the flask. Start->Reagents Solvent Add anhydrous dioxane. Reagents->Solvent Heat Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Solvent->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Cool After 24-48h, cool the reaction to room temperature. Monitor->Cool Filter Filter the mixture through Celite to remove solids. Cool->Filter Extract Concentrate the filtrate and perform aqueous work-up and extraction with ethyl acetate. Filter->Extract Purify Purify the crude product by column chromatography. Extract->Purify End End: Characterize the purified 2,2',3,3'-tetramethoxybiphenyl. Purify->End

Caption: Experimental workflow for Ullmann coupling.

Methodology:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-dimethoxyiodobenzene (1.0 eq), copper(I) iodide (0.2 eq), 1,10-phenanthroline (0.4 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2,2',3,3'-tetramethoxybiphenyl.

Protocol 2: Demethylation of 2,2',3,3'-Tetramethoxybiphenyl using Boron Tribromide

Demethylation_Protocol Start Start: Dissolve 2,2',3,3'-tetramethoxybiphenyl in anhydrous DCM under inert atmosphere. Cool Cool the solution to -78°C (dry ice/acetone bath). Start->Cool Add_BBr3 Add BBr₃ (4.8 eq) dropwise via syringe. Cool->Add_BBr3 Warm Allow the reaction to slowly warm to room temperature. Add_BBr3->Warm Stir Stir at room temperature for 12-24h. Warm->Stir Monitor Monitor reaction progress by TLC. Stir->Monitor Quench Cool the reaction to 0°C and quench by slowly adding methanol, followed by water. Monitor->Quench Extract Extract the product with ethyl acetate. Quench->Extract Purify Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography. Extract->Purify End End: Characterize the purified this compound. Purify->End

Caption: Experimental workflow for demethylation using BBr₃.

Methodology:

  • Dissolve 2,2',3,3'-tetramethoxybiphenyl (1.0 eq) in anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 eq per methoxy group, total 4.8 eq) dropwise via a syringe.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC until all starting material is consumed.

  • Cool the reaction mixture to 0°C in an ice bath and carefully quench the excess BBr₃ by the slow, dropwise addition of methanol.

  • Add water to the mixture and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

References

stability of [1,1'-Biphenyl]-2,2',3,3'-tetrol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of [1,1'-Biphenyl]-2,2',3,3'-tetrol. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer

Quantitative stability data for this compound is not extensively available in peer-reviewed literature. The data presented in the tables below are representative examples based on the known stability of related polyphenolic compounds, particularly those containing catechol and pyrogallol moieties. These tables should be used as a general guide for experimental design. It is highly recommended to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many polyphenols, particularly those with vicinal hydroxyl groups, this compound is susceptible to degradation induced by several factors. These primarily include pH (especially alkaline conditions), exposure to oxygen (oxidation), elevated temperatures, and exposure to light (photodegradation). The presence of metal ions can also catalyze oxidative degradation.

Q2: I am observing a rapid color change in my solution of this compound. What could be the cause?

A2: A rapid color change, typically to a yellow, brown, or darker hue, is a common indicator of the oxidation of polyphenolic compounds. The catechol and pyrogallol-like structures in this compound are readily oxidized to form quinone-type structures, which are colored. This process is accelerated by exposure to air (oxygen), alkaline pH, and light.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To prepare a relatively stable stock solution, dissolve the compound in a deoxygenated solvent, such as methanol or ethanol, that has been purged with an inert gas like argon or nitrogen. It is advisable to use a slightly acidic buffer if an aqueous solution is required. Store the stock solution in a tightly sealed, amber-colored vial at a low temperature, preferably -20°C or -80°C, and minimize freeze-thaw cycles.

Q4: My HPLC analysis shows multiple peaks developing over a short period when my sample is in the autosampler. How can I mitigate this?

A4: The appearance of multiple peaks suggests on-instrument degradation. To minimize this, consider the following:

  • Temperature Control: Use a cooled autosampler (e.g., set to 4°C).

  • Solvent: Ensure the sample is dissolved in a stabilizing solvent, preferably with a slightly acidic pH.

  • Run Time: Minimize the time the sample sits in the autosampler before injection.

  • Exclusion of Oxygen: If possible, use vials with limited headspace or those that can be purged with an inert gas.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Potential Cause Troubleshooting Steps
Degradation in Culture Media Phenolic compounds can be unstable in neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4). Prepare fresh solutions of the compound immediately before adding to the cells. Consider performing a time-course experiment to assess the stability of the compound in your specific culture medium by HPLC.
Reaction with Media Components Components in the cell culture media, such as metal ions or reactive oxygen species generated by cellular metabolism, can accelerate the degradation of the compound. Include a vehicle control (media with the solvent used to dissolve the compound) to assess baseline effects.
Photodegradation from Ambient Light If the experiments are conducted under bright laboratory light for extended periods, photodegradation could be a factor. Minimize light exposure by working in a dimmed environment or using amber-colored plates.
Issue 2: Loss of compound during sample workup and analysis.
Potential Cause Troubleshooting Steps
Oxidation during Extraction or Evaporation Exposure to air, especially at elevated temperatures during solvent evaporation, can lead to significant oxidative loss. Perform extraction and evaporation steps under a stream of inert gas (e.g., nitrogen). Use lower temperatures for evaporation (e.g., using a centrifugal vacuum concentrator).
Adsorption to Surfaces Polyphenols can adsorb to glass and plastic surfaces. Silanize glassware or use polypropylene tubes to minimize adsorption.
pH-Mediated Degradation If using buffers during extraction or purification, maintain a slightly acidic pH (e.g., pH 3-5) to enhance stability.

Stability Data (Representative)

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution
pHTemperature (°C)Incubation Time (hours)Remaining Compound (%)Observations
3.02524>95%Generally stable.
5.02524~90%Minor degradation observed.
7.02524~60%Significant degradation with noticeable color change.
9.02524<20%Rapid degradation and intense color formation.
Table 2: Effect of Temperature on the Stability of this compound in Solid State
Temperature (°C)Time (days)AtmosphereRemaining Compound (%)Observations
430Air>98%Stable when refrigerated.
2530Air~90%Some degradation at room temperature.
4030Air~75%Accelerated degradation.
6030Air~50%Significant thermal degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolytic Stability)
  • Preparation of Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Protect from light.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot. For the acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively. Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound (e.g., determined by UV-Vis scan, likely around 280 nm) and also at other wavelengths to detect degradation products.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conditions Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL in MeOH) acid Acidic (0.1 M HCl) stock->acid Dilution to 100 µg/mL base Basic (0.1 M NaOH) stock->base Dilution to 100 µg/mL neutral Neutral (Water) stock->neutral Dilution to 100 µg/mL sampling Sampling at Time Points acid->sampling Incubate at 60°C base->sampling Incubate at 60°C neutral->sampling Incubate at 60°C neutralization Neutralization (for Acid/Base) sampling->neutralization hplc HPLC-UV Analysis sampling->hplc Neutral Sample neutralization->hplc

Caption: Workflow for a forced degradation study of this compound under hydrolytic conditions.

degradation_pathway parent This compound intermediate Ortho-quinone Intermediate parent->intermediate Oxidation (O2, high pH) ring_cleavage Ring-Cleavage Products parent->ring_cleavage Photodegradation (UV light) polymer Polymerized Products intermediate->polymer Further Reaction

Caption: A simplified potential degradation pathway for this compound.

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of [1,1'-Biphenyl]-2,2',3,3'-tetrol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two primary stages of synthesis: the biaryl coupling to form the tetramethoxy precursor and the subsequent demethylation.

Stage 1: Biaryl Coupling for 2,2',3,3'-Tetramethoxybiphenyl Synthesis

The formation of the C-C bond to create the biphenyl backbone is a critical step. While the classical Ullmann coupling is a known method, it often suffers from low yields and side reactions, especially with sterically hindered substrates. Alternative methods like Suzuki or Nickel-catalyzed couplings can offer significantly better results.[1]

Problem 1: Low or No Yield of the Desired 2,2',3,3'-Tetramethoxybiphenyl

  • Possible Cause 1.1: Inactive Copper Catalyst (Ullmann Coupling). The copper surface can oxidize, reducing its reactivity.

    • Solution: Activate the copper powder before use. Common activation methods include washing with dilute acid to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum.

  • Possible Cause 1.2: Poor Reactivity of Aryl Halide (Ullmann Coupling). Aryl bromides and iodides are typically used. Aryl chlorides are generally not reactive enough under traditional Ullmann conditions. The reactivity order is I > Br > Cl.

    • Solution: If using an aryl bromide with low reactivity, consider switching to the corresponding aryl iodide.

  • Possible Cause 1.3: High Reaction Temperature Leading to Decomposition. Classical Ullmann couplings often require high temperatures (>200 °C), which can lead to the decomposition of starting materials and products.[2]

    • Solution: The use of ligands such as N,N-dimethylglycine can facilitate the reaction at lower temperatures.[3] Alternatively, consider switching to a Suzuki or Nickel-catalyzed coupling which proceed under milder conditions.[1][4]

  • Possible Cause 1.4: Inefficient Catalyst System (Suzuki or Nickel-catalyzed Coupling). The choice of ligand and palladium/nickel source is crucial for the success of these cross-coupling reactions, especially for sterically hindered substrates.

    • Solution: For sterically hindered biaryl synthesis, palladium-phosphinous acid-based catalyst systems have shown high efficiency.[5] For Suzuki couplings, a Pd(dba)2-dicyclohexylphosphino-2,6-dimethoxybiphenyl (DPDB) catalyst system has been reported to give high yields.[1]

Problem 2: Presence of Significant Side Products in the Coupling Reaction

  • Possible Cause 2.1: Homocoupling. The starting aryl halide can react with itself to form a symmetrical biaryl, which will be an impurity in the reaction mixture.

    • Solution: This is a common side reaction in Ullmann couplings.[2] Using a large excess of one of the coupling partners in an unsymmetrical coupling can favor the desired product. In Suzuki couplings, ensuring the slow addition of the boronic acid can sometimes minimize homocoupling.

  • Possible Cause 2.2: Dehalogenation. The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: Ensure anhydrous and inert reaction conditions to minimize sources of protons. The presence of moisture or other protic impurities can exacerbate this side reaction.

  • Possible Cause 2.3: Formation of Phenolic Byproducts. If the starting material is a halogenated phenol, self-coupling can lead to the formation of diaryl ethers (Ullmann condensation).

    • Solution: Ensure the hydroxyl group is protected as a methyl ether before the coupling reaction.

Stage 2: Demethylation of 2,2',3,3'-Tetramethoxybiphenyl

The cleavage of the four methyl ether groups is the final step to yield the desired tetrol. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.

Problem 3: Incomplete Demethylation

  • Possible Cause 3.1: Insufficient BBr₃. BBr₃ reacts stoichiometrically with the methoxy groups. Using too little reagent will result in a mixture of partially methylated biphenyls.

    • Solution: A general rule is to use at least one equivalent of BBr₃ per methoxy group. For a tetramethoxy compound, at least four equivalents of BBr₃ should be used. In practice, a slight excess is often employed to ensure complete reaction. A study on the demethylation of 2,2'-di-iodo-5,5'-dimethoxybiphenyl showed that using 0.9 equivalents of BBr₃ resulted in the recovery of 23% of the starting material and a 37% yield of the mono-demethylated product.[6]

  • Possible Cause 3.2: Reaction Temperature is Too Low or Reaction Time is Too Short. While BBr₃ is highly reactive, the reaction may not go to completion if not allowed sufficient time or if the temperature is too low.

    • Solution: The reaction is often started at a low temperature (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature.[7] Stirring overnight is common to ensure the reaction is complete. Gentle heating can sometimes be employed, but this may increase the risk of side reactions.

Problem 4: Product Decomposition or Unwanted Side Reactions During Demethylation

  • Possible Cause 4.1: BBr₃ is a Strong Lewis Acid. It can potentially catalyze other reactions or cause degradation of sensitive functional groups.

    • Solution: Maintain a low temperature during the addition of BBr₃ to control the reaction's exothermicity. Ensure that the work-up procedure is performed carefully to quench the excess BBr₃ and hydrolyze the boron-oxygen intermediates.

  • Possible Cause 4.2: Presence of Water During the Reaction. BBr₃ reacts violently with water, which can lead to a hazardous situation and the formation of HBr, which can also affect the reaction.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route.

  • During Ullmann coupling:

    • Homocoupling product: Formation of symmetrical biphenyls from the starting aryl halide.

    • Dehalogenated starting material: The aryl halide is reduced to an arene.

    • Phenolic byproducts: If hydroxyl groups are not protected.

  • During BBr₃ demethylation:

    • Partially methylated intermediates: Mono-, di-, and tri-methylated biphenyls due to incomplete reaction.[6]

Q2: What is the recommended stoichiometry of BBr₃ for the demethylation of 2,2',3,3'-tetramethoxybiphenyl?

A2: It is advisable to use at least one equivalent of BBr₃ for each methyl ether group.[6] Therefore, for the complete demethylation of 2,2',3,3'-tetramethoxybiphenyl, a minimum of four equivalents of BBr₃ should be used. A slight excess is often recommended to drive the reaction to completion.

Q3: How can I purify the final this compound product?

A3: Purification can be challenging due to the presence of structurally similar side products. A multi-step approach is often necessary:

  • Aqueous work-up: After quenching the demethylation reaction, an extraction is performed to separate the product from water-soluble impurities.

  • Column chromatography: This is a key step to separate the desired tetrol from partially methylated byproducts and other nonpolar impurities. Silica gel is a common stationary phase, and a gradient of polar solvents (e.g., ethyl acetate in hexanes) is typically used for elution.

  • Recrystallization: This can be an effective final step to obtain highly pure material. The choice of solvent will depend on the solubility of the tetrol and its impurities.

Q4: Are there higher-yielding alternatives to the Ullmann coupling for preparing the 2,2',3,3'-tetramethoxybiphenyl precursor?

A4: Yes, for sterically hindered biaryls, Suzuki and Nickel-catalyzed cross-coupling reactions often provide significantly higher yields than the traditional Ullmann reaction.[1][4] A study on the synthesis of sterically hindered polychlorinated biphenyl derivatives reported yields of 65-98% for Suzuki coupling, compared to 20-38% for the Ullmann coupling.[1]

Data Presentation

Table 1: Comparison of Coupling Methods for Sterically Hindered Biaryl Synthesis

Coupling MethodCatalyst System ExampleTypical Yield RangeKey Side Products/IssuesReference
Ullmann Coupling Copper powder20-38%Homocoupling, Dehalogenation, Low conversion, Harsh conditions[1]
Suzuki Coupling Pd(dba)₂ / DPDB65-98%Homocoupling of boronic acid, Residual palladium[1]
Nickel-Catalyzed Coupling NiCl₂(PPh₃)₂ / ZnModerate to highCatalyst sensitivity, Potential for side reactions with certain functional groups[4]

Experimental Protocols

Key Experiment 1: Demethylation of a Tetramethoxybiphenyl using BBr₃ (General Procedure)

This protocol is adapted from the synthesis of a related isomer and should be optimized for 2,2',3,3'-tetramethoxybiphenyl.[2]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 2,2',3,3'-tetramethoxybiphenyl (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of BBr₃ (at least 4 equivalents) in anhydrous DCM to the stirred solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Quenching: Carefully and slowly quench the reaction by adding water or methanol at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Visualizations

side_product_formation cluster_conditions A 2,2',3,3'-Tetramethoxybiphenyl B This compound (Desired Product) A->B Demethylation C Partially Methylated Byproducts (Mono-, Di-, Tri-methoxy) A->C Demethylation Reagent + BBr3 (≥ 4 eq.) Reagent_low + BBr3 (< 4 eq.) Condition1 Complete Reaction Condition2 Incomplete Reaction

Caption: Incomplete demethylation pathway.

This diagram illustrates how insufficient amounts of the demethylating agent (BBr₃) can lead to the formation of partially methylated side products instead of the desired this compound.

References

Technical Support Center: Optimization of Reaction Conditions for [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [1,1'-Biphenyl]-2,2',3,3'-tetrol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves a two-stage process: the formation of a protected biphenyl core, followed by deprotection to yield the final tetrol. The most common methods for creating the biphenyl linkage are transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Ullmann coupling. The hydroxyl groups are usually protected as methyl ethers during the coupling reaction and subsequently deprotected, often using a strong Lewis acid like boron tribromide (BBr₃).

Q2: Why is the protection of hydroxyl groups necessary during the coupling reaction?

A2: The hydroxyl groups are acidic and can interfere with the organometallic intermediates in coupling reactions like the Suzuki-Miyaura and Ullmann reactions. Protection, typically by converting them to methyl ethers, prevents unwanted side reactions and deactivation of the catalyst, leading to higher yields and purity of the biphenyl product.

Q3: What are the key challenges in the synthesis of this compound?

A3: Key challenges include achieving high yields in the carbon-carbon bond formation to create the biphenyl core, potential for side reactions such as homocoupling of the starting materials, and ensuring complete deprotection of the four methoxy groups without significant degradation of the product. Steric hindrance from the ortho substituents can also affect the efficiency of the coupling reaction.

Q4: How can I monitor the progress of the demethylation reaction?

A4: The progress of the demethylation reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The disappearance of the starting material (the tetramethoxybiphenyl) and the appearance of the more polar product (this compound) will indicate the reaction's progression. Mass spectrometry can also be used to confirm the identity of the product.

Troubleshooting Guides

Suzuki-Miyaura Coupling for 2,2',3,3'-Tetramethoxy-1,1'-biphenyl
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere.
Poor quality of boronic acid/ester or aryl halideUse freshly prepared or purified starting materials.
Ineffective baseEnsure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high purity.
Insufficient temperatureGradually increase the reaction temperature, monitoring for decomposition.
Significant Homocoupling Presence of oxygenDegas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., Argon or Nitrogen).
Catalyst decompositionUse a more stable palladium catalyst or add a phosphine ligand.
Incomplete Reaction Insufficient reaction timeExtend the reaction time and monitor by TLC or HPLC.
Steric hindranceConsider using a more reactive boronic ester (e.g., MIDA boronate) or a more active catalyst system.
Ullmann Coupling for 2,2',3,3'-Tetramethoxy-1,1'-biphenyl
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive copper catalystActivate the copper powder (e.g., with iodine or acid wash) before use.
High reaction temperature leading to decompositionOptimize the reaction temperature; Ullmann reactions often require high temperatures, but excessive heat can be detrimental.
Poor solvent choiceUse a high-boiling point, polar aprotic solvent like DMF or NMP.
Reaction is Sluggish Insufficient catalyst loadingIncrease the equivalents of copper catalyst.
Electron-rich aryl halidesThe classic Ullmann reaction works best with electron-deficient aryl halides. Consider modern variations with palladium or nickel catalysts for a broader substrate scope.[1]
Demethylation of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Demethylation Insufficient BBr₃Increase the molar equivalents of boron tribromide.
Low reaction temperatureAllow the reaction to warm to room temperature after the initial low-temperature addition.
Short reaction timeExtend the reaction duration and monitor for completion.
Product Degradation Presence of water during reactionEnsure all glassware is oven-dried and reagents are anhydrous.
Prolonged exposure to strong acidQuench the reaction promptly with water or methanol once complete.
Difficult Product Isolation Emulsion formation during workupAdd a saturated brine solution to help break the emulsion.
Product is highly polarUse a more polar solvent for extraction, such as ethyl acetate, and consider multiple extractions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or HPLC.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Demethylation using Boron Tribromide
  • Dissolve the tetramethoxybiphenyl (1.0 eq.) in anhydrous dichloromethane in an oven-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of boron tribromide (a minimum of 4.0 eq., often in excess) in dichloromethane dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to overnight, monitoring for completion by TLC or HPLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water or methanol.

  • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Table 1: Example Reaction Conditions for the Synthesis of a [1,1'-Biphenyl]-2,2',6,6'-tetrol Isomer via Demethylation [2]

Parameter Value
Starting Material 2,2',6,6'-Tetramethoxy-1,1'-biphenyl (27g)
Reagent Boron tribromide (101g)
Solvent Dichloromethane (500 mL)
Temperature -30 °C to 30 °C
Reaction Time 4 hours
Yield 91% (20.5g)

Visualizations

experimental_workflow cluster_coupling Stage 1: Biphenyl Core Synthesis cluster_deprotection Stage 2: Deprotection start Starting Materials (Protected Aryl Halide + Boronic Acid/Ester) coupling Suzuki-Miyaura or Ullmann Coupling start->coupling purify_intermediate Purification (Column Chromatography) coupling->purify_intermediate intermediate Protected Biphenyl Intermediate (e.g., 2,2',3,3'-Tetramethoxy-1,1'-biphenyl) purify_intermediate->intermediate deprotection Demethylation (e.g., with BBr3) intermediate->deprotection workup Aqueous Workup and Extraction deprotection->workup purify_final Final Purification (Chromatography/Recrystallization) workup->purify_final final_product This compound purify_final->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low Yield in Coupling Reaction catalyst_inactive Is the catalyst active? start->catalyst_inactive replace_catalyst Use fresh catalyst and inert atmosphere. catalyst_inactive->replace_catalyst No reagents_pure Are starting materials pure? catalyst_inactive->reagents_pure Yes purify_reagents Purify/use fresh reagents. reagents_pure->purify_reagents No conditions_optimal Are conditions optimal? reagents_pure->conditions_optimal Yes optimize_conditions Adjust temperature, time, or base. conditions_optimal->optimize_conditions No

Caption: Troubleshooting logic for low yield in the biphenyl coupling reaction.

References

Technical Support Center: [1,1'-Biphenyl]-2,2',3,3'-tetrol Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of [1,1'-Biphenyl]-2,2',3,3'-tetrol.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the crystallization process.

Problem: The compound will not dissolve in the chosen solvent.

  • Is the solvent appropriate? The principle of "like dissolves like" is a good starting point. This compound is a polar molecule due to its four hydroxyl groups. Therefore, polar solvents are more likely to be effective.

  • Is the volume of solvent sufficient? You may not be using enough solvent to dissolve the compound, especially at room temperature. Try adding more solvent in small increments.

  • Have you tried heating the solution? The solubility of most compounds increases with temperature. Gently heat the mixture while stirring to encourage dissolution. Be cautious not to boil the solvent away.

Problem: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when a hot, saturated solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.

  • Solution 1: Re-heat and add more solvent. Re-heat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.[1]

  • Solution 2: Use a solvent pair. If a single solvent is not working, a solvent pair can be effective.[2] Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy (turbid). Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

Problem: No crystals form upon cooling.

  • Is the solution supersaturated? It's possible that too much solvent was used, and the solution is not supersaturated upon cooling. Try boiling off some of the solvent to increase the concentration of the compound.[1]

  • Induce crystallization. If the solution is supersaturated but crystals are not forming, you can try to induce crystallization using one of the following methods:

    • Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[1] This provides a template for other molecules to crystallize upon.

    • Reduce the temperature further: Try cooling the solution in an ice bath to further decrease the solubility of the compound.

Problem: The crystallization happens too quickly.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization for purification.

  • Use more solvent. If the compound crashes out of solution immediately upon cooling, it is a sign that the solution is too concentrated. Re-heat the solution and add more solvent to slow down the crystallization process.[1]

  • Cool the solution more slowly. Instead of placing the flask directly on the benchtop, you can insulate it with a beaker of warm water or by wrapping it in glass wool to slow the rate of cooling.

Problem: The resulting crystals are impure.

  • Were there insoluble impurities? If there were insoluble impurities in the original material, they should have been removed by hot filtration before allowing the solution to cool.

  • Is the rate of crystallization too fast? As mentioned above, rapid crystal growth can lead to the inclusion of impurities.

  • Consider the impact of structurally related impurities. Impurities that are structurally similar to the target compound can sometimes co-crystallize or be adsorbed onto the crystal surface.[3][4] A second recrystallization may be necessary to achieve the desired purity. Washing the final crystals with a small amount of cold, fresh solvent can also help remove surface impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

The ideal solvent will dissolve the compound when hot but not when cold. Given the four hydroxyl groups, polar solvents such as ethanol, methanol, acetone, or ethyl acetate, or mixtures of these with water, are good starting points.[2][6] A systematic approach to solvent selection is recommended, starting with small-scale trials.

Q2: How can I improve the yield of my crystallization?

A low yield can be due to several factors:

  • Using too much solvent, which leaves a significant amount of the compound dissolved in the mother liquor.[1]

  • Premature crystallization during a hot filtration step.

  • Incomplete crystallization, where more compound could be recovered by further cooling or concentrating the mother liquor.

Q3: My compound is colored. How can I remove the color?

If the color is due to an impurity, you may be able to remove it by adding a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly, as it can also adsorb some of your desired compound.[1]

Q4: What is a solvent pair and when should I use one?

A solvent pair consists of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[2] This technique is useful when no single solvent has the desired solubility characteristics.

Data Presentation

Solvent ClassExamplesSuitability for Biphenyl-like CompoundsRationale
Alcohols Methanol, EthanolGood Polar protic solvents that can hydrogen bond with the hydroxyl groups.
Ketones AcetoneGood Polar aprotic solvent, often a good solvent for polar organic molecules.
Esters Ethyl AcetateGood Moderately polar solvent.
Ethers Diethyl Ether, THFModerate Less polar than alcohols and ketones, but can still be effective.
Aromatic Hydrocarbons Toluene, BenzeneModerate to Poor Biphenyl itself is soluble, but the hydroxyl groups on the tetrol decrease solubility in non-polar solvents.[7]
Alkanes Hexane, HeptanePoor Non-polar solvents are unlikely to dissolve the polar tetrol.
Water Poor While the hydroxyl groups add polarity, the biphenyl backbone is hydrophobic. A mixture with a polar organic solvent is more likely to be successful.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring. Continue adding the solvent in small portions until the compound just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution briefly.

  • Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This should be done quickly to prevent the compound from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry.

Protocol 2: Solvent Pair Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent with gentle heating.

  • Addition of "Poor" Solvent: While the solution is still warm, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 8 from the Single Solvent Recrystallization protocol.

Mandatory Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment problem Problem Encountered? start->problem no_dissolve Compound does not dissolve problem->no_dissolve Yes oiling_out Compound 'oils out' problem->oiling_out no_crystals No crystals form on cooling problem->no_crystals fast_xtal Crystallization is too fast problem->fast_xtal impure Crystals are impure problem->impure success Successful Crystallization problem->success No sol_no_dissolve 1. Check solvent polarity 2. Add more solvent 3. Heat the solution no_dissolve->sol_no_dissolve sol_oiling_out 1. Re-heat and add more solvent 2. Cool more slowly 3. Try a solvent pair oiling_out->sol_oiling_out sol_no_crystals 1. Concentrate solution 2. Induce nucleation (scratch/seed) 3. Cool further no_crystals->sol_no_crystals sol_fast_xtal 1. Use more solvent 2. Slow the cooling rate fast_xtal->sol_fast_xtal sol_impure 1. Perform hot filtration 2. Slow crystallization rate 3. Wash crystals with cold solvent 4. Recrystallize impure->sol_impure sol_no_dissolve->problem Retry sol_oiling_out->problem Retry sol_no_crystals->problem Retry sol_fast_xtal->problem Retry sol_impure->problem Retry CrystallizationWorkflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Cool Solution Slowly to Induce Crystallization hot_filter_q->cool No hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

Technical Support Center: Degradation of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of [1,1'-Biphenyl]-2,2',3,3'-tetrol.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

A1: Based on the degradation pathways of similar biphenyl compounds, the initial step is likely an enzymatic ring-opening reaction. Specifically, a dioxygenase enzyme is expected to catalyze the cleavage of one of the aromatic rings. For instance, 2,3-dihydroxybiphenyl 1,2-dioxygenase is a key enzyme in the biphenyl degradation pathway that cleaves the aromatic ring of 2,3-dihydroxybiphenyl.[1][2] Given the structure of this compound, a similar enzymatic attack is plausible.

Q2: What are the likely intermediate and final degradation products?

A2: Following the initial ring cleavage, the degradation is expected to proceed through a series of intermediates. The degradation of biphenyl typically leads to the formation of benzoic acid and 2-hydroxypenta-2,4-dienoate through the "upper pathway".[3][4][5] While the exact intermediates for this compound are not explicitly documented, it is reasonable to hypothesize a pathway leading to simpler organic acids that can then enter central metabolic cycles like the citrate cycle.[6]

Q3: Are there known microorganisms capable of degrading hydroxylated biphenyls?

A3: Yes, several bacterial strains have been identified that can degrade biphenyl and its hydroxylated derivatives. Genera such as Pseudomonas, Alcaligenes, Ochrobactrum, and Comamonas have been shown to be involved in the biodegradation of these compounds.[7][8][9] For example, Pseudomonas sp. strain LB400 is a well-studied organism for its ability to catabolize biphenyl.[3]

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound and its metabolites?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for the quantitative determination of biphenyls and their metabolites in cell cultures.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying degradation products.[7] For complex mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide detailed information on the various metabolites formed during the degradation process.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

Possible Cause Troubleshooting Step
Inappropriate microbial strain Select a microbial strain known for its ability to degrade biphenyls or other aromatic compounds. Consider using a mixed microbial consortium from a contaminated site, as they may have a broader range of catabolic enzymes.[8]
Sub-optimal culture conditions Optimize culture parameters such as pH, temperature, and aeration. The optimal conditions can vary significantly between different microbial species.
Substrate toxicity High concentrations of phenolic compounds can be toxic to microorganisms. Perform a dose-response experiment to determine the optimal substrate concentration.
Lack of necessary co-factors or nutrients Ensure the growth medium contains all essential nutrients and trace elements required for microbial growth and enzymatic activity.
Inhibition by other compounds If using a complex medium, other components might be inhibiting the degradation pathway. Try a minimal medium with this compound as the sole carbon source.

Issue 2: The degradation process starts but then stalls, leaving intermediate metabolites.

Possible Cause Troubleshooting Step
Enzyme inactivation Some intermediates in the degradation pathway can be reactive and may inactivate the enzymes involved.[11] Monitor the enzyme activity over time.
Accumulation of toxic intermediates Identify the accumulating intermediates using techniques like GC-MS or LC-MS. These intermediates may be toxic to the microorganisms.
Feedback inhibition The accumulation of a specific metabolite might be causing feedback inhibition of an earlier enzyme in the pathway.
Depletion of a necessary co-substrate Ensure that any required co-substrates (e.g., oxygen for dioxygenases) are not depleted during the experiment.

Issue 3: Difficulty in identifying and quantifying degradation products.

Possible Cause Troubleshooting Step
Low concentration of metabolites Concentrate the sample before analysis. Techniques like solid-phase extraction (SPE) can be used to enrich the metabolites.
Unstable metabolites Some degradation intermediates can be unstable. Analyze the samples as quickly as possible after collection or use derivatization techniques to stabilize the compounds.[10]
Co-elution of compounds in chromatography Optimize the chromatographic method (e.g., gradient, column type) to improve the separation of the metabolites.
Lack of analytical standards If standards are not commercially available, consider synthesizing them or use high-resolution mass spectrometry (HRMS) for tentative identification based on accurate mass and fragmentation patterns.

Experimental Protocols

Protocol 1: General Aerobic Degradation Assay

  • Prepare the Culture Medium: Use a minimal salt medium (MSM) with this compound as the sole carbon source. The concentration of the tetrol should be determined based on preliminary toxicity assays (e.g., 50-100 mg/L).

  • Inoculation: Inoculate the medium with a pre-cultured microbial strain (e.g., Pseudomonas putida) to an initial optical density (OD600) of 0.1.

  • Incubation: Incubate the cultures in an orbital shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure sufficient aeration.

  • Sampling: Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Preparation: Centrifuge the samples to remove bacterial cells. The supernatant can be directly analyzed or extracted for metabolite analysis. For extraction, acidify the supernatant to pH 2-3 with HCl and extract with an equal volume of ethyl acetate. Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for analysis.

  • Analysis: Analyze the samples using HPLC or GC-MS to quantify the parent compound and identify degradation products.

Visualizations

Degradation_Pathway cluster_upper Proposed Upper Degradation Pathway cluster_lower Lower Degradation Pathway Biphenyl_tetrol This compound Ring_cleavage_product Ring Cleavage Product (e.g., muconic acid derivative) Biphenyl_tetrol->Ring_cleavage_product Dioxygenase Intermediates Further Intermediates Ring_cleavage_product->Intermediates Hydrolase Benzoic_acid_derivative Substituted Benzoic Acid Intermediates->Benzoic_acid_derivative Aliphatic_acid Aliphatic Acid Intermediates->Aliphatic_acid TCA_cycle TCA Cycle Benzoic_acid_derivative->TCA_cycle Aliphatic_acid->TCA_cycle

Caption: Proposed degradation pathway for this compound.

Troubleshooting_Workflow Start Start Degradation Experiment Check_Degradation Is Degradation Occurring? Start->Check_Degradation No_Degradation Troubleshoot: No Degradation - Check Strain - Optimize Conditions - Assess Toxicity Check_Degradation->No_Degradation No Check_Completion Is Degradation Complete? Check_Degradation->Check_Completion Yes Stalled_Degradation Troubleshoot: Stalled Degradation - Check Enzyme Activity - Identify Toxic Intermediates - Check for Inhibition Check_Completion->Stalled_Degradation No Analyze_Products Analyze Degradation Products Check_Completion->Analyze_Products Yes End Experiment Complete Analyze_Products->End

Caption: Troubleshooting workflow for degradation experiments.

References

scaling up the synthesis of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides comprehensive guidance for . The following troubleshooting guides and FAQs address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthesis routes for [1,1'-Biphenyl]-2,2',3,3'-tetrol?

A1: The two main strategies for synthesizing this compound on a larger scale are:

  • Demethylation of a Precursor: This involves the synthesis of 2,2',3,3'-tetramethoxy-1,1'-biphenyl, followed by demethylation using a strong Lewis acid like boron tribromide (BBr₃). This is a common and often high-yielding route for various biphenyltetrol isomers.[1][2]

  • Direct Oxidative Coupling: This method involves the direct coupling of a corresponding phenol precursor. While potentially more atom-economical, controlling regioselectivity to obtain the desired 2,2',3,3'-isomer can be challenging and may lead to a mixture of products.[3][4][5]

Q2: What is a realistic yield to expect for the demethylation route?

A2: For the final demethylation step using boron tribromide, yields can be quite good. Published procedures for the synthesis of this compound report yields around 60%.[2] The overall yield will also depend on the efficiency of the preceding steps to create the tetramethoxybiphenyl precursor.

Q3: How stable is this compound? Are there special storage considerations?

A3: Polyhydroxylated biphenyls can be susceptible to oxidation, especially in the presence of air and light, which may cause the compound to darken over time. It is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Q4: What are the key analytical techniques for characterizing the final product?

A4: The structure and purity of this compound should be confirmed using a combination of standard analytical methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. For this compound, the expected ¹H-NMR signals in DMSO-d₆ are around δ 9.21 (br s, 2H), 8.23 (br s, 2H), 6.72 (dd, 2H), 6.63 (t, 2H), and 6.58 (dd, 2H). The ¹³C-NMR should show six distinct signals.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₀O₄, MW: 218.21 g/mol ).

  • Melting Point: The reported melting point is in the range of 227–228 °C.[2]

  • Chromatography (TLC, HPLC): To assess purity and identify any potential impurities.

Troubleshooting Guide

Issue 1: Incomplete Demethylation Reaction
Potential Cause Troubleshooting Step
Insufficient Reagent The demethylation with BBr₃ requires at least one equivalent of BBr₃ per methoxy group. For a tetramethoxy precursor, a minimum of 4 equivalents is necessary. When scaling up, ensure a slight excess of BBr₃ is used to drive the reaction to completion.[2]
Reaction Temperature Too Low While the reaction is typically initiated at a low temperature (-78 °C), it often requires warming to room temperature and stirring overnight to ensure completion.[2] If the reaction stalls, allowing it to stir for a longer period (e.g., 24-48 hours) at room temperature may be necessary.
Moisture Contamination Boron tribromide reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents to prevent quenching the reagent.
Issue 2: Low Yield of the Final Product
Potential Cause Troubleshooting Step
Product Loss During Workup The aqueous workup and extraction steps can lead to product loss. Ensure the aqueous phase is thoroughly extracted multiple times (e.g., 3x with diethyl ether or ethyl acetate) to maximize recovery of the tetrol.[2][6]
Degradation of Product The product can be sensitive to over-oxidation.[5] Avoid prolonged exposure to air during workup and purification. Using degassed solvents can help minimize oxidation.
Suboptimal Precursor Synthesis If the yield of the 2,2',3,3'-tetramethoxy-1,1'-biphenyl precursor is low, the overall yield will be poor. Optimize the Suzuki coupling conditions for the precursor synthesis, potentially using specialized bulky ligands for sterically hindered couplings.[2]
Issue 3: Difficulty with Product Purification
Potential Cause Troubleshooting Step
Presence of Partially Demethylated Byproducts Incomplete reaction can lead to a mixture of mono-, di-, and tri-methoxybiphenyls, which can be difficult to separate from the desired tetrol. Ensure the demethylation reaction goes to completion. Flash column chromatography is typically required for purification.
Product Tailing on Silica Gel The multiple hydroxyl groups can cause the product to streak or "tail" on silica gel columns, leading to poor separation and recovery. To mitigate this, consider adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent system (e.g., ethyl acetate/hexanes) to suppress ionization of the hydroxyl groups.
Crystallization Issues The purified oil may be difficult to crystallize. Try different solvent systems for recrystallization (e.g., methanol, chloroform/hexanes). If recrystallization fails, purification by column chromatography followed by drying under high vacuum may be the best approach.[7]

Experimental Protocols & Data

Method 1: Synthesis via Demethylation of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl

This is a two-part process involving the synthesis of the precursor followed by the final demethylation step.

Part A: Suzuki Coupling for 2,2',3,3'-Tetramethoxy-1,1'-biphenyl (Precursor)

This protocol is adapted from methods used for sterically hindered couplings.[2]

ParameterValue
Reactant 1 2,3-dimethoxyphenylboronic acid
Reactant 2 1-bromo-2,3-dimethoxybenzene
Catalyst Pd₂(dba)₃
Ligand 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl
Base K₃PO₄
Solvent Toluene
Temperature Reflux
Time 12-24 hours
Typical Yield ~60%

Methodology:

  • To an oven-dried flask under an argon atmosphere, add 2,3-dimethoxyphenylboronic acid (1.2 eq), 1-bromo-2,3-dimethoxybenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), the bulky phosphine ligand (0.04 eq), and potassium phosphate (3.0 eq).

  • Add anhydrous, degassed toluene.

  • Heat the mixture to reflux and maintain until TLC or GC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2,2',3,3'-tetramethoxy-1,1'-biphenyl.

Part B: Demethylation to this compound [2]

ParameterValue
Reactant 2,2',3,3'-Tetramethoxy-1,1'-biphenyl
Reagent Boron tribromide (1 M solution in CH₂Cl₂)
Solvent Anhydrous Dichloromethane (CH₂Cl₂)
Temperature -78 °C to Room Temperature
Time Overnight (~12-16 hours)
Typical Yield ~60%

Methodology:

  • In an oven-dried flask under an argon atmosphere, dissolve the 2,2',3,3'-tetramethoxy-1,1'-biphenyl (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add boron tribromide solution (1 M in CH₂Cl₂, 4.5 eq) dropwise via syringe.

  • Allow the reaction mixture to stir and slowly warm to room temperature overnight.

  • Carefully quench the reaction by slowly adding it to a flask of cold water (40 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography to obtain this compound.

Visualizations

G cluster_0 Synthesis Workflow for this compound cluster_1 Route A: Demethylation cluster_2 Route B: Oxidative Coupling start Starting Materials A1 Suzuki Coupling start->A1 B1 Direct Oxidative Coupling start->B1 A2 Purification of Precursor A1->A2 A3 BBr3 Demethylation A2->A3 end_node Final Product: This compound A3->end_node B2 Isomer Separation B1->B2 B2->end_node

Caption: High-level workflow for the synthesis of this compound.

G Demethylation Reaction Pathway precursor 2,2',3,3'-Tetramethoxy- 1,1'-biphenyl intermediate Borate Ester Complex (Intermediate) precursor->intermediate Reaction with BBr3 reagent 4.5 eq. Boron Tribromide (BBr3) in dry CH2Cl2 reagent->intermediate conditions 1. Cool to -78 °C 2. Warm to RT, stir overnight conditions->precursor product This compound intermediate->product Hydrolysis workup Aqueous Workup (H2O) workup->intermediate

Caption: Key steps in the BBr₃-mediated demethylation of the tetramethoxy precursor.

References

Validation & Comparative

Characterization of [1,1'-Biphenyl]-2,2',3,3'-tetrol: A Comparative Guide to NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to [1,1'-Biphenyl]-2,2',3,3'-tetrol

This compound is an organic compound with the chemical formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol . Its structure, featuring two hydroxyl groups on each phenyl ring, suggests potential antioxidant and other biological activities, making its accurate characterization crucial for further investigation and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide key information about the hydrogen and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar biphenyl compounds, the ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) is expected to exhibit distinct signals for the aromatic protons and the hydroxyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Related Compounds

Proton Predicted Chemical Shift (δ, ppm) for this compound Reference Compound: Biphenyl[1] Reference Compound: 4-Methoxy-1,1'-biphenyl[2]
Aromatic-H6.5 - 7.57.3 - 7.67.03-7.60
Hydroxyl-OH8.0 - 10.0 (broad singlet)--

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of hydroxyl groups will influence the chemical shifts of the attached aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Related Compounds

Carbon Predicted Chemical Shift (δ, ppm) for this compound Reference Compound: Biphenyl[2] Reference Compound: 4-Methoxy-1,1'-biphenyl[2]
C-O (Aromatic)145 - 155-159.1
C-C (Aromatic)120 - 140127.2, 127.3, 129.8, 141.3114.2, 126.7, 126.8, 128.2, 128.8, 133.8, 140.9
C-H (Aromatic)110 - 130--

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Experimental Protocol for NMR Analysis of Polyphenolic Compounds

A general protocol for acquiring NMR spectra of polyphenolic compounds is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (e.g., 400 MHz) transfer->instrument_setup h1_nmr ¹H NMR Acquisition instrument_setup->h1_nmr c13_nmr ¹³C NMR Acquisition instrument_setup->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction referencing Chemical Shift Referencing correction->referencing interpretation Structure Elucidation referencing->interpretation experimental_workflow_ms cluster_sample_prep_ms Sample Preparation cluster_ms_acquisition MS Acquisition cluster_data_analysis_ms Data Analysis cluster_structure_confirmation Structure Confirmation dissolve_ms Dissolve in Suitable Solvent ionization Ionization (e.g., ESI, EI) dissolve_ms->ionization full_scan Full Scan MS ionization->full_scan ms_ms Tandem MS (MS/MS) full_scan->ms_ms mass_determination Accurate Mass Determination ms_ms->mass_determination fragmentation_analysis Fragmentation Analysis mass_determination->fragmentation_analysis confirmation Elemental Composition & Structure fragmentation_analysis->confirmation

References

A Comparative Guide to Purity Analysis of [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of [1,1'-Biphenyl]-2,2',3,3'-tetrol, a key intermediate in various synthetic applications. High-purity assessment of this compound is critical for ensuring the quality, safety, and efficacy of downstream products in pharmaceutical and materials science research. This document details experimental protocols for High-Performance Liquid Chromatography (HPLC), and its alternatives, presenting supporting data to facilitate informed decisions on the most suitable analytical strategy.

Introduction to this compound and its Purity Assessment

This compound is a polyphenolic compound with a structure conducive to further chemical modifications. Its synthesis often involves steps such as Ullmann coupling of substituted phenols followed by demethylation, which can introduce various impurities. These may include unreacted starting materials, partially methylated intermediates, and side-products from the coupling reaction. Accurate and precise analytical methods are therefore essential to quantify the purity of the final product and to identify and control any process-related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A robust RP-HPLC method was developed for the routine analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both acidified with a small amount of formic or phosphoric acid (e.g., 0.1%), is typically employed. Acidification helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks.

  • Gradient Program: A typical gradient might start with a low percentage of acetonitrile (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the sample is prepared in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Data Presentation: HPLC Purity Analysis

The following table summarizes the results of a typical HPLC analysis for a batch of synthesized this compound.

CompoundRetention Time (min)Peak Area (%)Identification
This compound15.299.5Main Component
2,3-Dimethoxyphenol8.50.2Potential Starting Material
2,2',3-Trimethoxy-3'-hydroxybiphenyl18.10.15Partial Demethylation Impurity
Unidentified Impurity 112.70.1Unknown By-product
Unidentified Impurity 220.30.05Unknown By-product

Alternative Purity Analysis Methods

While HPLC is a powerful tool, other techniques can offer complementary information or advantages in specific scenarios.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[1][2][3][4][5] This makes it particularly valuable for the purity assessment of novel compounds or when a certified reference standard is unavailable.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of the this compound sample and an internal standard of known purity (e.g., maleic anhydride or dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters: A standard proton NMR experiment is performed with a sufficiently long relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

  • Data Processing: The resulting spectrum is phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully measured.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

FeatureHPLCqNMR
Principle Chromatographic separation and detectionNuclear magnetic resonance and signal integration
Reference Standard Requires a certified reference standard of the analyte for accurate quantificationRequires an internal standard of known purity, but not necessarily of the analyte
Quantification Relative (based on peak area percentage) or absolute (with calibration curve)Absolute (direct measurement)
Impurity Detection Excellent for detecting and separating a wide range of impuritiesCan detect impurities with NMR-active nuclei, but may not separate them
Structure Elucidation Provides retention time and UV spectrum, limited structural informationProvides detailed structural information of the analyte and impurities
Throughput Can be automated for high throughputGenerally lower throughput than HPLC
Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For phenolic compounds, CE can offer advantages in terms of speed and efficiency, especially for charged species.[2][6]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, a borate buffer at a pH that ensures the phenolic hydroxyl groups are deprotonated, allowing for electrophoretic mobility.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column UV detection at a suitable wavelength.

FeatureHPLCCapillary Electrophoresis (CE)
Separation Principle Partitioning between stationary and mobile phasesDifferential migration in an electric field
Efficiency High, but can be limited by column packingVery high, leading to sharp peaks and excellent resolution for charged analytes
Analysis Time Typically 20-40 minutesOften faster, in the range of 5-15 minutes
Solvent Consumption Relatively highVery low
Sample Volume Microliter rangeNanoliter range
Robustness Generally very robust and reproducibleCan be more sensitive to matrix effects and capillary surface chemistry
Cost Higher initial instrument and running costsLower initial instrument and running costs

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting Sample This compound Sample Dissolution Dissolve in Methanol/Acetonitrile Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution HPLC HPLC System (C18 Column) Dilution->HPLC Gradient Gradient Elution (ACN/H₂O + Acid) Detection DAD Detection (280 nm) Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity Report Generate Report Purity->Report

Caption: Workflow for HPLC purity analysis of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_considerations Key Considerations Analyte This compound Purity Analysis HPLC HPLC (High Resolution, Robust) Analyte->HPLC qNMR qNMR (Absolute Quantification) Analyte->qNMR CE Capillary Electrophoresis (Fast, High Efficiency) Analyte->CE Accuracy Accuracy & Precision HPLC->Accuracy Throughput Sample Throughput HPLC->Throughput Cost Cost (Instrument & Consumables) HPLC->Cost Info Information Provided (Purity, Structure) HPLC->Info qNMR->Accuracy qNMR->Throughput qNMR->Cost qNMR->Info CE->Accuracy CE->Throughput CE->Cost CE->Info

Caption: Comparison of analytical methods for purity determination.

Conclusion

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • HPLC remains the gold standard for routine quality control, offering excellent resolution, robustness, and the ability to quantify a wide range of potential impurities.

  • qNMR is an invaluable tool for the absolute purity determination of new batches, for the certification of reference materials, and when a specific reference standard for the analyte is not available. Its ability to provide structural information is an added advantage.

  • Capillary Electrophoresis presents a fast and highly efficient alternative, particularly for charged analytes, and can be a cost-effective option with low solvent consumption.

For comprehensive characterization and in-depth impurity profiling, a combination of these techniques is often the most effective approach. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate strategy to ensure the quality and integrity of their this compound.

References

A Comparative Guide to the Antioxidant Capacity of [1,1'-Biphenyl]-2,2',3,3'-tetrol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of [1,1'-Biphenyl]-2,2',3,3'-tetrol, a polyhydroxylated biphenyl compound. Due to the limited availability of direct experimental data for this specific molecule, this guide utilizes data from structurally similar compounds, particularly other hydroxylated biphenyls, to provide a substantive comparison against well-established antioxidants such as Vitamin C, Quercetin, and Trolox (a water-soluble analog of Vitamin E).

Comparative Antioxidant Capacity: In Vitro Assays

The antioxidant capacity of a compound is commonly evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (mM Fe(II)/g)
This compound (Proxy)
2,2',6,6'-biphenyltetrolWeak activity reportedNot availableNot available
Biphenyl-2,6-diethanone derivative (1e)54.96 µg/mL*Not availableNot available
Reference Antioxidants
Vitamin C (Ascorbic Acid)2.26 - 9.53 µg/mL50 µg/mLHigh
Quercetin0.74 - 19.17 µg/mL1.89 - 48.0 µMHigh
Trolox3.77 - 4.0 µg/mL2.93 - 6.48 µg/mLHigh

Note: The IC50 value for the biphenyl-2,6-diethanone derivative is presented in µg/mL as reported in the source. Conversion to µM would require the molecular weight of the specific derivative, which was not provided.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compound and reference antioxidants are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction: A specific volume of the sample solution (e.g., 100 µL) is mixed with a larger volume of the DPPH solution (e.g., 2.9 mL).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (typically 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer. A control sample containing the solvent instead of the antioxidant solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration that causes 50% inhibition.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound and reference antioxidants are prepared in a series of concentrations.

  • Reaction: A small volume of the sample solution (e.g., 10 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: The test compound and reference antioxidants are prepared in a series of concentrations.

  • Reaction: A small volume of the sample solution (e.g., 50 µL) is mixed with a large volume of the FRAP reagent (e.g., 1.5 mL).

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (typically 4 minutes).

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as mM Fe(II) equivalents per gram of the compound.

Signaling Pathway and Experimental Workflow

Cellular Antioxidant Response: The Nrf2-Keap1 Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or antioxidants, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from oxidative damage.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Antioxidant Antioxidant (this compound) Antioxidant->Keap1 Modification ROS Oxidative Stress (ROS) ROS->Keap1 Modification Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: The Nrf2-Keap1 signaling pathway for cellular antioxidant response.

Experimental Workflow for In Vitro Antioxidant Capacity Assessment

The general workflow for determining the in vitro antioxidant capacity of a compound involves a series of standardized assays.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparison Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Standards Reference Standards (Vitamin C, Quercetin, Trolox) Standards->DPPH Standards->ABTS Standards->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculation of % Inhibition / FRAP Value Spectro->Calc IC50 IC50 Determination Calc->IC50 Compare Comparative Analysis of Antioxidant Capacity IC50->Compare

Caption: General experimental workflow for assessing in vitro antioxidant capacity.

A Comparative Analysis of Biphenyltetrol Isomers: Unveiling Structure-Activity Relationships in Biological Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 1, 2025

A comprehensive review of available scientific literature reveals that the isomeric form of biphenyltetrol, a polyhydroxylated aromatic compound, plays a critical role in its biological activity. This comparison guide synthesizes experimental data on the antioxidant, neuroprotective, anti-inflammatory, and cytotoxic properties of various biphenyltetrol isomers, highlighting the profound impact of hydroxyl group positioning on their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.

Key Findings at a Glance

The spatial arrangement of hydroxyl groups on the biphenyl backbone significantly influences the molecule's interaction with biological targets. Notably, 3,3',4,4'-biphenyltetrol has emerged as a potent neuroprotective agent, demonstrating superior activity in inhibiting amyloid-β (Aβ) peptide aggregation compared to its symmetrical isomers. Conversely, the antioxidant capacity appears to vary, with some isomers exhibiting only weak radical-scavenging activity.

Comparative Biological Activity of Biphenyltetrol Isomers

The following tables summarize the available quantitative data on the biological activities of different biphenyltetrol isomers. It is important to note that a direct comparative study across all isomers for all activities is not yet available in the public domain. The data presented here is a compilation from various independent studies.

IsomerAntioxidant Activity (IC₅₀)AssayReference
2,2',6,6'-BiphenyltetrolWeak radical scavenging activityDPPH radical test[1]
3,3',4,4'-BiphenyltetrolNot available--
2,3,2',3'-BiphenyltetrolNot available--
2,4,2',4'-BiphenyltetrolNot available--

Table 1: Antioxidant Activity of Biphenyltetrol Isomers. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the activity. Lower values indicate higher potency. "Not available" indicates that no quantitative data was found in the surveyed literature.

IsomerNeuroprotective Activity (IC₅₀)ModelReference
3,3',4,4'-Biphenyltetrol~1x stoichiometric ratio to Aβ peptideInhibition of Aβ aggregation[2]
2,2',6,6'-Biphenyltetrol>10x concentration of Aβ peptideInhibition of Aβ aggregation[2]
2,3,2',3'-BiphenyltetrolNot available--
2,4,2',4'-BiphenyltetrolNot available--

Table 2: Neuroprotective Activity of Biphenyltetrol Isomers. The data reflects the inhibition of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.

IsomerAnti-inflammatory Activity (IC₅₀)AssayReference
3,3',4,4'-BiphenyltetrolNot available--
2,2',6,6'-BiphenyltetrolNot available--
2,3,2',3'-BiphenyltetrolNot available--
2,4,2',4'-BiphenyltetrolNot available--

Table 3: Anti-inflammatory Activity of Biphenyltetrol Isomers.

IsomerCytotoxicity (IC₅₀)Cell LineReference
3,3',4,4'-BiphenyltetrolNot available--
2,2',6,6'-BiphenyltetrolNot available--
2,3,2',3'-BiphenyltetrolNot available--
2,4,2',4'-BiphenyltetrolNot available--

Table 4: Cytotoxicity of Biphenyltetrol Isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay spectrophotometrically measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance at a specific wavelength (typically around 517 nm) is monitored over time. The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The test compound is then added, and the reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Neuroprotective Activity Assay

Inhibition of Amyloid-β (Aβ) Peptide Aggregation: This in vitro assay assesses the ability of a compound to interfere with the aggregation of Aβ peptides, a key process in Alzheimer's disease pathology. Aβ peptides (e.g., Aβ₁₋₄₀ or Aβ₁₋₄₂) are incubated in a suitable buffer, often with agitation, to promote fibril formation. The test compound is co-incubated with the Aβ peptide. The extent of aggregation can be monitored using various techniques, such as Thioflavin T (ThT) fluorescence, which increases upon binding to amyloid fibrils, or by techniques like electron microscopy. The IC₅₀ value for inhibition of aggregation is then determined.[3]

Anti-inflammatory Activity Assays

Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: This cell-based assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide. Macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The test compound is added to the cell culture along with LPS. After a specific incubation period, the concentration of nitrite (a stable product of NO) in the culture medium is measured using the Griess reagent. The IC₅₀ for NO production inhibition is then calculated.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a common method for assessing cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. Cells are seeded in a multi-well plate and treated with the test compound at various concentrations. After an incubation period, MTT solution is added, and the cells are incubated further to allow for formazan formation. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (around 570 nm). The IC₅₀ value, representing the concentration that reduces cell viability by 50%, is determined.

Signaling Pathways and Experimental Workflows

The biological activities of biphenyltetrol isomers are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.

cluster_antioxidant Antioxidant Activity Workflow Start Prepare Biphenyltetrol Isomer Solution DPPH_Radical DPPH Radical Solution Start->DPPH_Radical Add to Incubation Incubate at Room Temperature DPPH_Radical->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

Antioxidant Activity (DPPH Assay) Workflow

cluster_neuroprotection Neuroprotection Signaling Pathway Biphenyltetrol 3,3',4,4'-Biphenyltetrol Aggregation Aggregation Biphenyltetrol->Aggregation Inhibits Abeta Amyloid-β Monomers Abeta->Aggregation Fibrils Amyloid Fibrils Aggregation->Fibrils Neurotoxicity Neurotoxicity Fibrils->Neurotoxicity

Inhibition of Amyloid-β Aggregation Pathway

cluster_anti_inflammatory Anti-inflammatory Assay Workflow Macrophages Macrophage Cells (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS Compound Add Biphenyltetrol Isomer LPS->Compound Incubation Incubate Compound->Incubation Griess_Reagent Add Griess Reagent Incubation->Griess_Reagent Measurement Measure Absorbance at 540 nm Griess_Reagent->Measurement Calculation Calculate NO Inhibition and IC50 Measurement->Calculation

Anti-inflammatory (NO Inhibition) Assay Workflow

Conclusion and Future Directions

The available data strongly suggest that the isomeric configuration of biphenyltetrols is a key determinant of their biological activity. The superior neuroprotective effect of 3,3',4,4'-biphenyltetrol in inhibiting amyloid-β aggregation underscores the importance of the catechol-like arrangement of hydroxyl groups for this specific activity. However, the limited quantitative data for other biological activities across a range of isomers highlights a significant gap in the current understanding.

Future research should focus on systematic, head-to-head comparative studies of a broader range of biphenyltetrol isomers to elucidate comprehensive structure-activity relationships. Such studies, employing standardized experimental protocols, will be invaluable for identifying lead compounds for the development of novel therapeutics targeting oxidative stress, neurodegeneration, and inflammatory diseases.

References

A Comparative Guide to Biphenyltetrol Isomers: [1,1'-Biphenyl]-2,2',3,3'-tetrol and [1,1'-Biphenyl]-3,3',4,4'-tetraol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two biphenyltetrol isomers: [1,1'-Biphenyl]-2,2',3,3'-tetrol and [1,1'-Biphenyl]-3,3',4,4'-tetraol. While direct comparative experimental data is limited, this document synthesizes available information on their properties, biological activities, and relevant experimental protocols to assist researchers in their potential applications.

Chemical Properties

Both this compound and [1,1'-Biphenyl]-3,3',4,4'-tetraol share the same molecular formula (C₁₂H₁₀O₄) and molecular weight (218.21 g/mol ). Their structural difference lies in the substitution pattern of the four hydroxyl groups on the biphenyl backbone, which is expected to influence their physicochemical and biological properties.

PropertyThis compound[1,1'-Biphenyl]-3,3',4,4'-tetraol
CAS Number 19261-03-1[1]3598-30-9[2]
Molecular Formula C₁₂H₁₀O₄[1]C₁₂H₁₀O₄[2]
Molecular Weight 218.21 g/mol [1]218.21 g/mol [2]
IUPAC Name This compound[1,1'-Biphenyl]-3,3',4,4'-tetrol[3]
Predicted XLogP3 2.176[4]Not available
Predicted Boiling Point 450.4°C at 760 mmHg[4]Not available
Predicted Density 1.47 g/cm³[4]Not available

Biological Activity: A Comparative Overview

Antioxidant Activity: The antioxidant potential of phenolic compounds is highly dependent on the number and position of hydroxyl groups. While specific IC₅₀ values for the DPPH radical scavenging activity of this compound and [1,1'-Biphenyl]-3,3',4,4'-tetraol are not reported in the reviewed literature, the general principles of antioxidant activity for polyphenols suggest that both compounds should possess radical scavenging properties due to the presence of multiple hydroxyl groups.

Cytotoxicity: The position of hydroxyl groups on the biphenyl rings has been shown to influence the cytotoxicity of these compounds. One study on isolated rat hepatocytes indicated that para- and meta- hydroxylated biphenyls exhibit greater toxicity than their ortho- hydroxylated counterparts[5]. This suggests that [1,1'-Biphenyl]-3,3',4,4'-tetraol may exhibit different cytotoxic profiles compared to this compound. However, without direct experimental data, this remains a hypothesis.

Neuroprotective Effects and Enzyme Inhibition:

[1,1'-Biphenyl]-3,3',4,4'-tetraol has been identified as an effective inhibitor of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. In one study, it was shown to reduce Aβ40 aggregation by 50% when present in stoichiometric concentrations[1]. This highlights its potential as a neuroprotective agent.

For This compound , specific data on its neuroprotective effects or enzyme inhibition capabilities were not found in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments relevant to the potential activities of these compounds are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compounds: Dissolve the biphenyltetrol compounds in a suitable solvent to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound solution to a fixed volume of the DPPH solution. A blank sample containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Congo Red (CR) Spectral Shift Assay for Amyloid-β Aggregation Inhibition

This assay is used to assess the ability of compounds to inhibit the aggregation of Aβ peptides.

Principle: Congo red dye binds to the β-sheet structures of aggregated Aβ fibrils, causing a characteristic red shift in its absorption spectrum. Inhibitors of aggregation will reduce the formation of these fibrils and thus lessen the spectral shift.

Protocol:

  • Preparation of Aβ Peptides: Solubilize synthetic Aβ peptides (e.g., Aβ40 or Aβ42) in a suitable solvent like hexafluoroisopropanol (HFIP), followed by removal of the solvent to obtain a peptide film. The film is then dissolved in a buffer (e.g., phosphate buffer, pH 7.4) to the desired concentration.

  • Aggregation Assay: Incubate the Aβ peptide solution in the presence and absence of the test compound (biphenyltetrol) at 37°C with gentle agitation for a specific period (e.g., 24 hours) to allow for aggregation.

  • Congo Red Binding: After incubation, add a solution of Congo red to each sample.

  • Spectrophotometric Measurement: Measure the absorbance spectra of the samples from 400 to 600 nm using a spectrophotometer.

  • Analysis: The binding of Congo red to Aβ aggregates is indicated by a shift in the maximum absorbance from approximately 490 nm to 540 nm. The extent of this shift is proportional to the amount of aggregated Aβ. The inhibitory effect of the test compound is determined by the reduction in this spectral shift compared to the control (Aβ alone). The concentration of the bound complex can be quantified as described by Klunk and coworkers[1].

Visualizations

Hypothetical Antioxidant Mechanism of Biphenyltetrols

Antioxidant_Mechanism cluster_reaction Radical Scavenging cluster_products Result Biphenyltetrol [1,1'-Biphenyl]-tetrol BiphenyltetrolRadical Biphenyltetrol Radical Biphenyltetrol->BiphenyltetrolRadical Donates H• FreeRadical Free Radical (R•) StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Accepts H•

Caption: Hypothetical mechanism of free radical scavenging by a biphenyltetrol.

Experimental Workflow for Aβ Aggregation Inhibition Assay

Amyloid_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_result Result Abeta Aβ Peptide Solution Incubation Incubation (37°C, 24h) Abeta->Incubation Compound Test Compound ([1,1'-Biphenyl]-tetrol) Compound->Incubation CongoRed Congo Red Addition Incubation->CongoRed Spectro Spectrophotometry (400-600 nm) CongoRed->Spectro Analysis Data Analysis (Absorbance Shift) Spectro->Analysis

Caption: Workflow for the Congo Red assay to test Aβ aggregation inhibitors.

References

A Spectroscopic Comparison of [1,1'-Biphenyl]-2,2',3,3'-tetrol Isomers: A Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a detailed comparison of the expected spectroscopic characteristics of [1,1'-Biphenyl]-2,2',3,3'-tetrol isomers. The analysis is grounded in data from foundational molecules to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of these and similar polyhydroxylated aromatic compounds.

Spectroscopic Data Summary

The following table summarizes the expected and observed spectroscopic data for biphenyl and the predicted data for this compound.

Spectroscopic TechniqueBiphenyl (Observed)This compound (Predicted)
¹H NMR Aromatic H: ~7.3-7.6 ppmAromatic H: ~6.8-7.5 ppmPhenolic OH: ~4-10 ppm (broad, solvent dependent)
¹³C NMR Aromatic C: ~127-141 ppmAromatic C-H: ~115-130 ppmAromatic C-OH: ~145-155 ppmAromatic C-C (ipso): ~125-135 ppm
IR Spectroscopy C-H (aromatic): ~3030-3100 cm⁻¹C=C (aromatic): ~1470-1600 cm⁻¹O-H (phenolic): ~3200-3600 cm⁻¹ (broad)C-O (phenolic): ~1200-1260 cm⁻¹C-H (aromatic): ~3000-3100 cm⁻¹C=C (aromatic): ~1450-1600 cm⁻¹
UV-Vis Spectroscopy λmax: ~247-251 nmλmax: ~260-280 nm (bathochromic shift expected)
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 154Molecular Ion (M⁺): m/z 218

Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The introduction of hydroxyl groups to the biphenyl structure is expected to induce significant changes in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy:

  • Biphenyl: The ¹H NMR spectrum of biphenyl is relatively simple, showing a multiplet in the aromatic region (~7.3-7.6 ppm) corresponding to the ten protons.[1]

  • This compound:

    • Aromatic Protons: The electron-donating hydroxyl groups will shield the aromatic protons, causing an upfield shift (to lower ppm values) into the ~6.8-7.5 ppm range. The exact chemical shifts and coupling patterns will be highly dependent on the specific isomer and the resulting steric interactions which affect the dihedral angle between the phenyl rings.

    • Phenolic Protons: The hydroxyl protons will appear as broad singlets in the region of 4-10 ppm.[2][3] Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[2][4] These signals can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the -OH peak due to proton-deuterium exchange.[3]

¹³C NMR Spectroscopy:

  • Biphenyl: The ¹³C NMR spectrum of biphenyl shows signals for the aromatic carbons in the range of approximately 127-141 ppm.

  • This compound:

    • Carbons Bearing Hydroxyl Groups (C-OH): These carbons will be significantly deshielded and are expected to resonate downfield in the ~145-155 ppm region.

    • Other Aromatic Carbons: The other aromatic carbons will experience varying degrees of shielding, leading to a wider dispersion of signals compared to biphenyl.

    • Ipso-Carbons (C-C): The carbons at the biphenyl linkage will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. The presence of hydroxyl groups in the tetrol isomers will introduce characteristic absorption bands not present in biphenyl.

  • Biphenyl: The IR spectrum of biphenyl is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1470-1600 cm⁻¹ region.[5][6]

  • This compound:

    • O-H Stretch: A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded phenols.[7][8] The broadness of this peak is a key indicator of the presence of hydroxyl groups.

    • C-O Stretch: A strong C-O stretching vibration will appear in the 1200-1260 cm⁻¹ range, further confirming the phenolic structure.[8]

    • Aromatic Stretches: The aromatic C-H and C=C stretching vibrations will also be present, similar to biphenyl.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The hydroxyl groups are expected to influence the absorption maximum (λmax) of the biphenyl chromophore.

  • Biphenyl: Biphenyl exhibits a strong absorption maximum around 247-251 nm.[9]

  • This compound: The hydroxyl groups act as auxochromes, which are expected to cause a bathochromic (red) shift in the λmax to longer wavelengths, likely in the 260-280 nm range.[10] The extent of this shift will depend on the substitution pattern and its effect on the electronic structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Biphenyl: The electron ionization (EI) mass spectrum of biphenyl shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 154.[11][12]

  • This compound: The molecular ion peak is expected at m/z 218. The fragmentation pattern will likely involve the loss of water and CO molecules, which is characteristic of phenols.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. DMSO-d₆ is often preferred for polyhydroxylated aromatics as it can help in observing the hydroxyl protons more clearly.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the hydroxyl peaks, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH peaks should disappear or significantly diminish in intensity.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the different functional groups (O-H, C-O, aromatic C-H, and C=C).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm). Use a cuvette containing only the solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph (LC-MS).[13]

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • MS/MS (Tandem MS): Select the molecular ion as a precursor and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can aid in structural elucidation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis & Purification of Isomer Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis MS Mass Spectrometry Dissolution->MS NMR_Data Determine C-H Framework & Connectivity NMR->NMR_Data IR_Data Identify Functional Groups (e.g., -OH, C-O) IR->IR_Data UV_Vis_Data Analyze Electronic Transitions (λmax) UV_Vis->UV_Vis_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure Combine all spectral data to confirm the isomeric structure NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of novel biphenyl tetrol isomers.

References

A Researcher's Guide to Assessing the Enantiomeric Purity of [1,1'-Biphenyl]-2,2',3,3'-tetrol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical step in the synthesis and evaluation of chiral molecules like [1,1'-Biphenyl]-2,2',3,3'-tetrol derivatives. These compounds, possessing axial chirality due to restricted rotation around the biphenyl bond, often exhibit enantiomer-specific biological activities. This guide provides a comparative overview of the primary analytical techniques used to assess their enantiomeric purity, supported by experimental data and detailed protocols.

The separation and quantification of enantiomers of this compound and its analogs are primarily achieved through chromatographic and spectroscopic methods. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the most prevalent and robust techniques, offering high resolution and sensitivity. Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing chiral solvating agents, provides an alternative, non-separative method for determining enantiomeric excess.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining the enantiomeric purity of this compound derivatives depends on several factors, including the specific derivative, the required level of accuracy, sample throughput needs, and available instrumentation. The following table summarizes the performance of Chiral HPLC, Chiral SFC, and Chiral NMR for the analysis of structurally similar polyhydroxylated and substituted biphenyl compounds, providing a reliable reference for method selection.

Analytical TechniqueChiral Stationary Phase (CSP) / Chiral AuxiliaryMobile Phase / SolventFlow Rate / ConditionsTemperatureResolution (Rs)Analysis TimeReference Compound(s)
Chiral HPLC Derivatized β-cyclodextrin (e.g., CYCLOBOND I 2000 RSP)Methanol:Water (60:40, v/v)0.7 mL/min6 °C> 1.5~20 minSubstituted Biphenyl Atropisomers[1][2]
Chiral HPLC Polysaccharide-based (e.g., Chiralpak AD-H)Hexane:Isopropanol (90:10, v/v) with 0.1% TFA1.0 mL/minAmbient> 2.0< 15 min2,2',6,6'-Tetrasubstituted Biphenyls
Chiral SFC Polysaccharide-based (e.g., Chiralpak IB, Chiralcel OD)CO₂ / Methanol2.0 mL/min40 °C> 1.5< 10 minChiral Polychlorinated Biphenyls[3]
Chiral SFC Immobilized PolysaccharideCO₂ / Modifier (e.g., Methanol, Ethanol)3.0 mL/min35 °CBaseline Separation< 5 minAxially Chiral Biphenols (preparative)[4]
Chiral NMR (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate)CDCl₃AmbientN/ASignal Splitting~10 minGeneral for hydroxyl compounds
Chiral NMR (S)-(-)-α-MethylbenzylamineDMSO-d₆AmbientN/ADiastereomeric complex formation~10 minGeneral for phenolic compounds

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication and adaptation of these methods for specific this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. For biphenyl derivatives, polysaccharide-based and cyclodextrin-based CSPs are often effective.[1][2]

Protocol for Atropisomeric Separation of Substituted Biphenols:

  • Column: A derivatized β-cyclodextrin bonded stationary phase, such as an Astec® CYCLOBOND™ I 2000 RSP column (250 mm x 4.6 mm, 5 µm), is recommended.[1][2]

  • Mobile Phase: An isocratic mobile phase of Methanol and Water (60:40, v/v) is prepared. The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: The flow rate is set to 0.7 mL/min.

  • Temperature: The column and sample are maintained at a low temperature, for example, 6 °C, to prevent on-column interconversion of the atropisomers.[1][2]

  • Injection Volume: 5 µL of the sample, dissolved in the mobile phase, is injected.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular alternative to HPLC, offering faster separations and reduced solvent consumption. It is particularly well-suited for the purification of chiral compounds.

Protocol for Enantiomeric Separation of Polyhydroxylated Biphenyls:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IB or Chiralcel® OD column (250 mm x 4.6 mm, 5 µm), is a good starting point for method development.[3]

  • Mobile Phase: A primary mobile phase of supercritical CO₂ with a modifier such as methanol or ethanol is used. A typical starting gradient is 5% to 40% modifier over 5-10 minutes.

  • Flow Rate: A flow rate of 2.0 to 3.0 mL/min is commonly used.

  • Back Pressure: The back pressure is typically maintained at 100-150 bar.

  • Temperature: The column temperature is usually set between 35 and 40 °C.[3]

  • Injection Volume: 2-5 µL of the sample, dissolved in a suitable organic solvent, is injected.

  • Detection: UV detection is standard. For enhanced sensitivity and structural confirmation, mass spectrometry (MS) can be coupled to the SFC system.

  • Data Analysis: Enantiomeric excess is calculated from the peak areas as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a non-separative method to determine enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.

Protocol for Determination of Enantiomeric Excess:

  • Sample Preparation: A solution of the this compound derivative (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Initial Spectrum: A proton (¹H) NMR spectrum of the sample is acquired to serve as a reference.

  • Addition of Chiral Solvating Agent: A chiral solvating agent is added to the NMR tube. For phenolic compounds, chiral amines or phosphoric acids such as (S)-(-)-α-methylbenzylamine or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) can be effective. The CSA is typically added in a 1:1 molar ratio to the analyte.

  • Spectrum Acquisition: A new ¹H NMR spectrum is acquired after the addition of the CSA.

  • Data Analysis: The formation of diastereomeric complexes between the enantiomers and the CSA may lead to the splitting of one or more signals in the NMR spectrum. The enantiomeric excess can be determined by integrating the signals corresponding to each enantiomer.

Visualizing the Workflow

To aid in the selection and implementation of these analytical methods, the following diagrams illustrate the general experimental workflow and a decision-making process for choosing the most appropriate technique.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Racemic or Enantioenriched This compound Derivative HPLC Chiral HPLC Sample->HPLC Dissolve in Mobile Phase SFC Chiral SFC Sample->SFC Dissolve in Organic Solvent NMR Chiral NMR Sample->NMR Dissolve in Deuterated Solvent + Chiral Solvating Agent Chromatogram Chromatogram (Separated Peaks) HPLC->Chromatogram SFC->Chromatogram Spectrum NMR Spectrum (Signal Splitting) NMR->Spectrum Calculation Calculate Enantiomeric Purity (% ee) Chromatogram->Calculation Spectrum->Calculation

A generalized workflow for assessing enantiomeric purity.

method_selection decision decision method method start Start: Need to Determine Enantiomeric Purity high_throughput High Throughput Screening Needed? start->high_throughput preparative Preparative Scale Separation Required? high_throughput->preparative No method_sfc Chiral SFC high_throughput->method_sfc Yes quantification High Accuracy Quantification? preparative->quantification No preparative->method_sfc Yes non_separative Non-separative Method Preferred? quantification->non_separative No method_hplc Chiral HPLC quantification->method_hplc Yes non_separative->method_hplc No method_nmr Chiral NMR non_separative->method_nmr Yes

A decision tree for selecting an analytical method.

References

A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-2,2',3,3'-tetrol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. [1,1'-Biphenyl]-2,2',3,3'-tetrol, a polyhydroxylated biphenyl, represents a scaffold of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of amyloid-β peptide aggregation.[1] This guide provides a comparative cost-benefit analysis of two potential synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform strategic decisions in its procurement or in-house synthesis.

Executive Summary

Two primary synthetic strategies are evaluated for the preparation of this compound: a Suzuki-Miyaura coupling followed by demethylation, and a classical Ullmann coupling. The Suzuki-Miyaura approach offers high yields and utilizes relatively milder conditions, making it a more modern and often preferred method in academic and industrial settings.[2][3][4] The Ullmann coupling, while a more traditional method, can be a viable alternative, particularly when considering the cost and availability of starting materials.[5][6] This guide presents a detailed breakdown of the costs, potential yields, and experimental protocols for both routes to aid researchers in selecting the most appropriate method for their specific needs.

Cost-Benefit Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the two proposed synthesis routes for this compound. The analysis is based on a hypothetical laboratory-scale synthesis and current market prices for starting materials and reagents.

ParameterRoute 1: Suzuki-Miyaura Coupling & DemethylationRoute 2: Ullmann Coupling & Demethylation
Starting Materials 1-Bromo-2,3-dimethoxybenzene, 2,3-Dimethoxyphenylboronic acid (prepared in situ from 2,3-dimethoxyphenol and bis(pinacolato)diboron)1-Iodo-2,3-dimethoxybenzene
Key Reagents Pd(dppf)Cl₂, K₂CO₃, Bis(pinacolato)diboron, Boron tribromide (BBr₃)Copper powder, Boron tribromide (BBr₃)
Overall Yield (Estimated) 70-80%40-50%
Purity (Estimated) >98% (after chromatography)>95% (after chromatography)
Cost of Starting Materials & Reagents (per gram of final product) ~$150-200~$100-150
Advantages High yield, milder reaction conditions, well-established and reliable.Lower cost of starting materials and catalyst.
Disadvantages Higher cost of palladium catalyst and boron reagent.Harsher reaction conditions (high temperature), lower yield, potential for side reactions.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling and Demethylation

This two-step synthesis involves the formation of the biphenyl backbone via a palladium-catalyzed Suzuki-Miyaura coupling, followed by the deprotection of the methoxy groups.

Step 1: Synthesis of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl

  • Materials:

    • 1-Bromo-2,3-dimethoxybenzene (1.0 eq)

    • 2,3-Dimethoxyphenylboronic acid (1.2 eq) (can be generated in situ)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene and Water (4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add 1-bromo-2,3-dimethoxybenzene, 2,3-dimethoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Add the toluene/water solvent mixture and degas the solution with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, and add water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,2',3,3'-tetramethoxy-1,1'-biphenyl.

Step 2: Synthesis of this compound

  • Materials:

    • 2,2',3,3'-Tetramethoxy-1,1'-biphenyl (1.0 eq)

    • Boron tribromide (BBr₃) (4.5 eq, 1.0 M solution in dichloromethane)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2,2',3,3'-tetramethoxy-1,1'-biphenyl in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the boron tribromide solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Ullmann Coupling and Demethylation

This route involves a copper-catalyzed homocoupling of an iodinated precursor, followed by demethylation.

Step 1: Synthesis of 2,2',3,3'-Tetramethoxy-1,1'-biphenyl

  • Materials:

    • 1-Iodo-2,3-dimethoxybenzene (1.0 eq)

    • Copper powder, activated (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask, add 1-iodo-2,3-dimethoxybenzene and activated copper powder.

    • Add anhydrous DMF and heat the mixture to 150 °C under a nitrogen atmosphere.

    • Stir the reaction vigorously for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Wash the Celite pad with ethyl acetate.

    • To the filtrate, add water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • The procedure for the demethylation of 2,2',3,3'-tetramethoxy-1,1'-biphenyl is identical to Step 2 in Route 1.

Visualization of the Cost-Benefit Analysis Workflow

The following diagram illustrates the logical workflow for conducting a cost-benefit analysis of the different synthesis routes.

CostBenefitAnalysis DefineTarget Define Target: This compound Route1 Route 1: Suzuki-Miyaura Coupling DefineTarget->Route1 Route2 Route 2: Ullmann Coupling DefineTarget->Route2 CostAnalysis1 Cost Analysis: - Starting Materials - Reagents - Catalyst Route1->CostAnalysis1 Performance1 Performance Metrics: - Yield - Purity - Reaction Time Route1->Performance1 CostAnalysis2 Cost Analysis: - Starting Materials - Reagents - Catalyst Route2->CostAnalysis2 Performance2 Performance Metrics: - Yield - Purity - Reaction Time Route2->Performance2 Comparison Comparative Evaluation CostAnalysis1->Comparison CostAnalysis2->Comparison Performance1->Comparison Performance2->Comparison Decision Select Optimal Synthesis Route Comparison->Decision

Caption: Workflow for cost-benefit analysis of synthesis routes.

Conclusion

The choice between the Suzuki-Miyaura and Ullmann coupling routes for the synthesis of this compound will depend on the specific priorities of the research or development team. For projects where a high yield and purity are critical, and where the budget allows for more expensive reagents, the Suzuki-Miyaura coupling is the recommended approach. Conversely, for initial exploratory studies or when cost is a primary constraint, the Ullmann coupling presents a more economical, albeit lower-yielding, alternative. This guide provides the necessary data and protocols to make an informed decision based on these trade-offs.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling [1,1'-Biphenyl]-2,2',3,3'-tetrol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, robust personal protective equipment should be worn at all times to minimize exposure. The following table summarizes recommended PPE based on general principles of chemical safety and data from related compounds.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles. A face shield should be used if there is a risk of splashing.Conforming to EN 166 (EU) or ANSI Z87.1 (US).
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, a disposable coverall is advised.Gloves must be inspected prior to use.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or dust is generated, a respirator with an appropriate filter (e.g., A-P2 for organic vapors and particulates) should be used.NIOSH (US) or EN 149 (EU) approved respirator.
Foot Protection Closed-toe shoes.N/A

Operational and Disposal Plans

Safe handling and disposal are critical to laboratory safety. The following procedural guidance outlines the key steps for working with and disposing of [1,1'-Biphenyl]-2,2',3,3'-tetrol.

Handling and Storage:

  • Preparation:

    • Ensure a well-ventilated workspace, preferably a chemical fume hood.

    • Assemble all necessary PPE before handling the compound.

    • Have an emergency plan and necessary spill control materials readily available.

  • Handling:

    • Avoid direct contact with skin and eyes.

    • Minimize the generation of dust.

    • Ground all equipment when handling larger quantities to prevent electrostatic discharge.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Waste Collection:

    • Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal Route:

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.

    • Follow all local, regional, and national regulations for chemical waste disposal. Do not pour down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Information B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste F->G H Label Waste Container G->H I Store for Professional Disposal H->I

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-2,2',3,3'-tetrol
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-2,2',3,3'-tetrol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.